molecular formula C34H48Br2N4O4 B10764508 Dimethyl-W84 dibromide

Dimethyl-W84 dibromide

Numéro de catalogue: B10764508
Poids moléculaire: 736.6 g/mol
Clé InChI: ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethyl-W84 dibromide is a useful research compound. Its molecular formula is C34H48Br2N4O4 and its molecular weight is 736.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric Modulatory Mechanism of Dimethyl-W84 Dibromide on the M2 Muscarinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a potent and selective synthetic allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key radioligand binding studies. Detailed experimental protocols are provided to enable replication and further investigation. The guide also includes visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype plays a crucial role in regulating cardiac function and is a key therapeutic target. Allosteric modulators, which bind to a site topographically distinct from the orthosteric acetylcholine binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.

This compound has been identified as a selective allosteric modulator of the M2 mAChR.[1][2][3] Its primary mechanism of action involves binding to a common allosteric site on the receptor, thereby influencing the binding of orthosteric ligands.[1][4] This guide will delve into the specifics of this interaction, presenting the quantitative data and experimental methodologies that form the basis of our current understanding.

Mechanism of Action: Allosteric Modulation of the M2 Receptor

This compound functions as a positive allosteric modulator of orthosteric antagonist binding at the M2 mAChR. Its core mechanism is the stabilization of the antagonist-receptor complex. This is most prominently observed as a significant retardation of the dissociation rate of the orthosteric antagonist, N-methylscopolamine (NMS), from the M2 receptor.[1][4]

The interaction of this compound with the M2 receptor can be conceptualized through the allosteric ternary complex model. This model posits that the receptor can exist in different conformational states, and the binding of an allosteric modulator influences the affinity of the orthosteric ligand, and vice versa.

Signaling Pathway

The binding of this compound to the allosteric site of the M2 mAChR induces a conformational change that increases the affinity of the receptor for orthosteric antagonists. This leads to a more stable antagonist-receptor complex, thereby prolonging the duration of antagonist binding and its inhibitory effect on downstream signaling.

G_1_Signaling_Pathway cluster_receptor M2 Muscarinic Receptor cluster_ligands Ligands orthosteric_site Orthosteric Site receptor_complex Stabilized Antagonist-Receptor-Modulator Ternary Complex allosteric_site Allosteric Site antagonist Orthosteric Antagonist (e.g., NMS) antagonist->orthosteric_site Binds to dimethyl_w84 Dimethyl-W84 dibromide dimethyl_w84->allosteric_site Binds to downstream_signaling Inhibition of Downstream Signaling receptor_complex->downstream_signaling Leads to

Figure 1: Allosteric modulation of the M2 receptor by this compound.

Quantitative Data

The following tables summarize the key quantitative data that characterize the interaction of this compound and related allosteric modulators with the M2 muscarinic receptor.

Table 1: Binding Affinity of [3H]Dimethyl-W84 at the M2 Receptor Allosteric Site
ParameterValueSpecies/SystemReference
KD (High Affinity)2 nMPorcine Heart Homogenates[4]
Bmax (High Affinity)68 fmol/mg proteinPorcine Heart Homogenates[4]
Table 2: Potency of Allosteric Modulators in Displacing [3H]Dimethyl-W84 Binding
CompoundpKiSpecies/SystemReference
Gallamine6.74Porcine Heart Homogenates[4]
W-847.72Porcine Heart Homogenates[4]
Alcuronium8.40Porcine Heart Homogenates[4]
Table 3: Effect of Dimethyl-W84 on Orthosteric Antagonist Dissociation
ParameterValueOrthosteric LigandSpecies/SystemReference
EC50,diss3 nM[3H]N-methylscopolaminePorcine Heart Homogenates[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work of Tränkle et al. (1998).[4]

Radioligand Binding Assays: [3H]Dimethyl-W84 Saturation Binding

This protocol is used to determine the affinity (KD) and density (Bmax) of the allosteric binding sites for [3H]Dimethyl-W84.

G_2_Saturation_Binding_Workflow start Start prepare_homogenates Prepare Porcine Heart Homogenates start->prepare_homogenates add_nms Add 1 µM N-methylscopolamine (NMS) prepare_homogenates->add_nms add_radioligand Add increasing concentrations of [3H]Dimethyl-W84 add_nms->add_radioligand incubate Incubate at 23°C add_radioligand->incubate filtration Rapid Filtration through GF/B filters incubate->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation_counting Measure radioactivity by liquid scintillation counting wash->scintillation_counting data_analysis Analyze data using non-linear regression (Scatchard analysis) scintillation_counting->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for [3H]Dimethyl-W84 saturation binding.

Methodology:

  • Tissue Preparation: Porcine heart homogenates are prepared as the source of M2 receptors.

  • Incubation Medium: The binding assay is performed in a buffer containing 4 mM Na2HPO4 and 1 mM KH2PO4, at a pH of 7.4.

  • Reaction Mixture: To each assay tube, add the porcine heart homogenate, 1 µM of the orthosteric antagonist N-methylscopolamine (NMS) to promote the high-affinity state of the allosteric site, and increasing concentrations of [3H]Dimethyl-W84.

  • Incubation: The mixture is incubated at 23°C to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled allosteric modulator) from total binding. The KD and Bmax values are then calculated by Scatchard analysis or non-linear regression of the saturation binding data.

Radioligand Binding Assays: Competition Binding

This protocol is used to determine the affinity (Ki) of unlabeled allosteric modulators by measuring their ability to displace the binding of [3H]Dimethyl-W84.

Methodology:

  • Tissue Preparation and Incubation Medium: As described in section 4.1.

  • Reaction Mixture: To each assay tube, add the porcine heart homogenate, 1 µM NMS, a fixed concentration of [3H]Dimethyl-W84 (typically near its KD value, e.g., 0.3 nM), and increasing concentrations of the unlabeled competing allosteric modulator.

  • Incubation, Separation, and Quantification: As described in section 4.1.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of [3H]Dimethyl-W84 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[3H]N-methylscopolamine Dissociation Kinetics

This protocol is used to measure the effect of this compound on the dissociation rate of an orthosteric antagonist.

Methodology:

  • Receptor-Ligand Complex Formation: Porcine heart homogenates are pre-incubated with a saturating concentration of [3H]NMS to form the receptor-radioligand complex.

  • Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of an unlabeled orthosteric antagonist (e.g., atropine) to prevent re-association of the radioligand, along with varying concentrations of this compound.

  • Time Course Sampling: Aliquots of the reaction mixture are removed at various time points and filtered to measure the amount of [3H]NMS still bound to the receptors.

  • Data Analysis: The dissociation rate constant (koff) is determined at each concentration of this compound by fitting the data to a first-order exponential decay model. The EC50,diss, the concentration of Dimethyl-W84 that produces a half-maximal retardation of the dissociation rate, is then calculated.

Conclusion

This compound is a valuable pharmacological tool for studying the allosteric modulation of the M2 muscarinic acetylcholine receptor. Its high affinity and selectivity for the common allosteric site, coupled with its profound effect on the dissociation kinetics of orthosteric antagonists, make it a model compound for investigating the principles of allosterism at GPCRs. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of allosteric modulators targeting the M2 receptor. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of GPCR pharmacology and the development of novel therapeutics with enhanced selectivity and efficacy.

References

An In-depth Technical Guide on Dimethyl-W84 Dibromide: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Dimethyl-W84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, chemical characteristics, and its role in molecular pharmacology.

Introduction

W-84 and its derivatives, including this compound, are recognized as potent allosteric modulators of muscarinic receptors.[1][] These compounds are crucial tools in the study of receptor pharmacology, particularly for their ability to modulate the binding of other ligands to the receptor.[3][4] this compound, specifically, is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[5] This guide will focus on the synthesis pathway and the key chemical properties of this compound.

Chemical Properties

The fundamental chemical properties of W-84 dibromide and this compound are summarized below, providing a clear comparison of these related compounds.

PropertyW-84 dibromideThis compound
Full Chemical Name N,N,N',N'-tetramethyl-N,N'-bis-(3-phthalimidopropyl)-N,N'-hexane-1,6-diyl-bis-ammonium dibromide[][3]N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide[5]
Alternate Names Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[1]-
CAS Number 21093-51-6[1]402475-33-6[5]
Molecular Formula C₃₂H₄₄Br₂N₄O₄[1]C₃₄H₄₈N₄O₄ • 2Br[5]
Molecular Weight 708.53[1]736.6[5]
Solubility Hydrolyzes in aqueous buffered medium[][3]Soluble in DMSO and water[5]
Biological Activity Potent allosteric modulator of muscarinic receptors[1]Selective allosteric modulator of the M2 muscarinic acetylcholine receptor[5]

Synthesis Pathway

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not fully available in the public domain, the synthesis of the parent compound W84 and its silicon-based derivatives provides a likely pathway. The synthesis of W84 involves the reaction of a diamine with a phthalimide-containing alkyl halide. A stable derivative of W84, CHIN3/6, was synthesized by replacing the phthalimide (B116566) substituent with a 2-phenyl-quinazolinone group to prevent hydrolysis.[3]

The synthesis of silicon-based derivatives of W84 involved multi-step processes starting from ClSiMe₂H or ClSiMe₂(CH₂)₃Cl.[6] This suggests that the synthesis of this compound would likely follow a similar multi-step synthetic route involving the quaternization of a tertiary amine with a suitable alkyl bromide.

Below is a generalized workflow for the synthesis of such compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product A N,N,N',N'-tetramethylhexane-1,6-diamine C Quaternization Reaction (Solvent, Heat) A->C B 2-(3-bromopropyl)-5-methyl-1H-isoindole-1,3(2H)-dione B->C D This compound C->D

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in the reviewed literature. However, the study of Dimethyl-W84's interaction with muscarinic receptors involves specific methodologies.

Radioligand Binding Assays:

A key experimental application of Dimethyl-W84 is its tritiated form, [³H]dimethyl-W84, used in radioligand binding assays to directly measure the affinities of allosteric ligands.[4]

  • Objective: To quantify the binding of allosteric ligands to the M2 muscarinic receptor.

  • Methodology:

    • Incubation of porcine heart M2 receptors with [³H]dimethyl-W84.

    • Separation of bound and free radioligand via a centrifugation assay.

    • Measurement of radioactivity to determine the amount of bound ligand.

    • Equilibrium competition assays are performed by including varying concentrations of unlabeled allosteric ligands to determine their binding affinities.[4]

The logical flow of such an experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Prepare M2 Receptor Membranes D Incubate Receptors with [3H]dimethyl-W84 and Allosteric Ligand A->D B Prepare [3H]dimethyl-W84 Solution B->D C Prepare Allosteric Ligand Solutions C->D E Centrifugation to Separate Bound and Free Ligand D->E F Quantify Radioactivity E->F G Data Analysis to Determine Affinity F->G

Caption: Workflow for a radioligand binding assay using [³H]dimethyl-W84.

Signaling and Allosteric Modulation

Dimethyl-W84 acts as an allosteric modulator, meaning it binds to a site on the receptor that is different from the primary (orthosteric) binding site. This binding event modulates the affinity of the orthosteric ligand. The interaction between orthosteric and allosteric ligands at the M2 receptor is a key area of study.

The relationship between Dimethyl-W84 and an orthosteric antagonist like N-methylscopolamine (NMS) at the M2 receptor is illustrated in the following diagram.

Signaling_Pathway M2_Receptor M2 Muscarinic Receptor Orthosteric Site Allosteric Site Dissociation Hindered Dissociation M2_Receptor->Dissociation Modulates NMS N-methylscopolamine (NMS) (Orthosteric Antagonist) NMS->M2_Receptor:ortho Binds to NMS->Dissociation Dimethyl_W84 Dimethyl-W84 (Allosteric Modulator) Dimethyl_W84->M2_Receptor:allo Binds to

Caption: Allosteric modulation of the M2 receptor by Dimethyl-W84.

Dimethyl-W84 hinders the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an EC₅₀ value of 3 nM.[5] This demonstrates a negative cooperativity between the allosteric modulator and the orthosteric ligand.

Conclusion

This compound is a valuable chemical tool for the study of muscarinic receptor pharmacology. Its synthesis, while complex, yields a potent and selective allosteric modulator that has been instrumental in elucidating the nature of allosteric binding sites on M2 receptors. The data and workflows presented in this guide offer a foundational understanding for researchers and professionals engaged in drug discovery and development, providing a basis for further investigation into the therapeutic potential of allosteric modulators.

References

Structure and molecular weight of Dimethyl-W84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). It binds to a site topographically distinct from the orthosteric site for acetylcholine, thereby influencing the binding and signaling of the primary ligand. This technical guide provides a comprehensive overview of the structure, molecular weight, and experimental protocols related to this compound, designed to facilitate further research and drug development efforts.

Structure and Molecular Properties

This compound is a complex organic molecule with a symmetrical structure. The core of the molecule consists of a hexamethylene chain linking two dimethylaminopropyl groups, which are in turn attached to 5-methyl-1,3-dioxo-2H-isoindole moieties. The positive charges on the quaternary ammonium (B1175870) groups are balanced by two bromide counter-ions.

PropertyDataSource(s)
Chemical Name N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide[1]
Alternate Names N,N′-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediamminium dibromide[2]
CAS Number 402475-33-6[1][2]
Molecular Formula C₃₄H₄₈Br₂N₄O₄[2][3]
Molecular Weight 736.58 g/mol [2][3]
Purity ≥98%[1][2]
Formulation A solid[1]
Solubility Soluble in DMSO and Water[1]
SMILES String CC1=CC=C(C(N(CCC--INVALID-LINK--(C)CCCCCC--INVALID-LINK--(C)CCCN2C(C(C=C(C)C=C3)=C3C2=O)=O)C4=O)=O)C4=C1.[Br-].[Br-][1]

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The binding of Dimethyl-W84 to the allosteric site of the M2 receptor enhances the binding affinity of orthosteric ligands, such as the endogenous agonist acetylcholine or antagonists like N-methylscopolamine (NMS). This modulation can potentiate or inhibit the downstream signaling cascade, depending on the nature of the orthosteric ligand.

Beyond the canonical adenylyl cyclase pathway, M2 receptor activation can also influence other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Neuregulin-1 (NRG1)/erbB pathway, which are involved in cell survival, proliferation, and differentiation.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor Gi Gαi/o Protein M2R->Gi Activates PI3K PI3K M2R->PI3K Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Akt_p p-Akt PI3K->Akt_p Activates ACh Acetylcholine (Orthosteric Agonist) ACh->M2R Binds to orthosteric site DMW84 Dimethyl-W84 (Allosteric Modulator) DMW84->M2R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Cellular_Response Akt_p->Cellular_Response

Caption: M2 Muscarinic Receptor Signaling Pathway Modulation by Dimethyl-W84.

Experimental Protocols

Synthesis of this compound
Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M2 receptor and its effect on the binding of orthosteric ligands.

Materials:

  • Membrane preparations from cells or tissues expressing M2 receptors.

  • [³H]N-methylscopolamine ([³H]NMS) as the radiolabeled orthosteric antagonist.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Incubate the membrane preparation with a fixed concentration of [³H]NMS and varying concentrations of this compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of an unlabeled M2 receptor antagonist (e.g., atropine).

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value of this compound and its effect on the Kᴅ and Bmax of [³H]NMS binding.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the M2 receptor.

Materials:

  • Membrane preparations expressing M2 receptors.

  • [³⁵S]GTPγS.

  • GTPγS assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP.

  • M2 receptor agonist (e.g., acetylcholine or carbachol).

  • This compound.

Protocol:

  • Pre-incubate the membrane preparation with the M2 receptor agonist and varying concentrations of this compound in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

  • Analyze the data to determine the effect of this compound on the agonist-stimulated [³⁵S]GTPγS binding, providing information on its functional activity as a PAM.

cAMP Level Measurement

This assay quantifies the downstream effect of M2 receptor modulation on adenylyl cyclase activity.

Materials:

  • Whole cells expressing M2 receptors.

  • Forskolin (to stimulate adenylyl cyclase).

  • M2 receptor agonist.

  • This compound.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Protocol:

  • Pre-treat the cells with varying concentrations of this compound.

  • Stimulate the cells with an M2 receptor agonist in the presence of forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on the agonist-induced inhibition of cAMP production.

Western Blot for PI3K/Akt Pathway

This technique is used to assess the modulation of the PI3K/Akt signaling pathway by this compound.

Materials:

  • Whole cells expressing M2 receptors.

  • M2 receptor agonist.

  • This compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Protocol:

  • Treat the cells with the M2 receptor agonist and varying concentrations of this compound for a specific time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against p-Akt.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Quantify the band intensities to determine the effect of this compound on Akt phosphorylation.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Receptor Binding Characterization cluster_functional Functional Activity Assessment cluster_signaling Downstream Signaling Analysis Synthesis Synthesis of This compound Binding_Assay Radioligand Binding Assay ([³H]NMS) Synthesis->Binding_Assay Characterize Binding Affinity GTP_Assay [³⁵S]GTPγS Binding Assay Binding_Assay->GTP_Assay Assess G-protein Activation cAMP_Assay cAMP Level Measurement GTP_Assay->cAMP_Assay Measure Downstream Second Messenger Western_Blot Western Blot for PI3K/Akt Pathway cAMP_Assay->Western_Blot Analyze Alternative Signaling Pathways

Caption: Logical workflow for the characterization of this compound.

Conclusion

This compound serves as a valuable research tool for investigating the allosteric modulation of M2 muscarinic acetylcholine receptors. Its high selectivity and potency make it an important compound for studying the physiological and pathological roles of the M2 receptor. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the pharmacological properties of this compound and to explore its potential as a therapeutic agent. Further research is warranted to develop a detailed and accessible synthesis protocol to facilitate broader scientific investigation.

References

Dimethyl-W84 Dibromide: A Technical Guide to its Discovery and Development as a Selective M2 Muscarinic Receptor Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Dimethyl-W84 dibromide, a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. The document details the compound's key pharmacological data, outlines the experimental protocols for its characterization, and illustrates the signaling pathways and experimental workflows involved in its study.

Introduction: The Quest for M2 Receptor Selectivity

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine. Due to the highly conserved nature of the orthosteric binding site across these subtypes, developing subtype-selective ligands has been a significant challenge in drug discovery. The M2 receptor, predominantly expressed in the heart and on presynaptic terminals of the peripheral and central nervous systems, plays a crucial role in regulating cardiac function and neurotransmitter release.

The development of allosteric modulators, which bind to a topographically distinct site from the orthosteric ligand, has emerged as a promising strategy to achieve subtype selectivity. These modulators can fine-tune the receptor's response to the endogenous ligand, offering a more nuanced approach to therapeutic intervention. This compound was developed in this context as a tool to probe and modulate M2 receptor function with high selectivity.

Discovery and History of Development

The development of this compound is rooted in the exploration of bis(ammonio)alkane-type compounds as allosteric modulators of muscarinic receptors. Its parent compound, W-84 dibromide (Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide), was identified as a potent allosteric modulator.

In 1998, a research group led by Christian Tränkle synthesized a radiolabeled version of a methylated W-84 derivative, which they named [3H]dimethyl-W84. This was a pivotal moment, as it provided the first radioligand that could directly label the common allosteric binding site on the M2 muscarinic receptor. This allowed for a more precise characterization of the interactions between allosteric modulators and the receptor.

Subsequent research by the same group in 2003 further elucidated the interactions of [3H]dimethyl-W84 with various orthosteric and allosteric ligands at the M2 receptor, solidifying its role as a critical tool in muscarinic receptor pharmacology.

Physicochemical Properties and Quantitative Data

This compound is chemically known as N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide.

PropertyValueReference
CAS Number 402475-33-6Commercial Suppliers
Molecular Formula C34H48Br2N4O4Commercial Suppliers
Molecular Weight 736.58 g/mol Commercial Suppliers
EC50 3 nMTränkle et al., 1998
KD (high affinity) 2 nMTränkle et al., 1998

Table 1: Physicochemical and Pharmacological Data for this compound. The EC50 value represents the half-maximal effective concentration for retarding the dissociation of [3H]N-methylscopolamine from the M2 receptor. The KD value represents the equilibrium dissociation constant for the high-affinity binding of [3H]dimethyl-W84 to the M2 receptor.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly published in the primary literature, its synthesis would be based on the synthesis of its parent compound, W-84, followed by methylation. The synthesis of related bis(ammonio)alkane-type compounds generally involves the following conceptual steps:

  • Synthesis of the Phthalimido-propylamine Intermediate: Reaction of phthalic anhydride (B1165640) with a suitable aminopropanol (B1366323) derivative.

  • Alkylation of a Diamine: Reaction of the phthalimido-propylamine intermediate with a dihaloalkane (e.g., 1,6-dibromohexane) to form the bis-substituted alkane.

  • Quaternization: Reaction of the bis-substituted alkane with methyl halide to form the quaternary ammonium (B1175870) salt.

  • Methylation of the Phthalimide (B116566) Moiety: Introduction of methyl groups onto the phthalimide rings to yield Dimethyl-W84.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product Phthalic_Anhydride Phthalic Anhydride Step1 1. Synthesis of Phthalimido-propylamine Phthalic_Anhydride->Step1 Aminopropanol_Derivative Aminopropanol Derivative Aminopropanol_Derivative->Step1 Dihaloalkane 1,6-Dihaloalkane Step2 2. Alkylation Dihaloalkane->Step2 Methyl_Halide Methyl Halide Step3 3. Quaternization (Formation of W-84) Methyl_Halide->Step3 Step1->Step2 Step2->Step3 Step4 4. Methylation Step3->Step4 Dimethyl_W84 Dimethyl-W84 dibromide Step4->Dimethyl_W84

Figure 1: Conceptual workflow for the synthesis of this compound.

Radioligand Binding Assays

The following protocols are based on the methods described by Tränkle et al. (1998 and 2003).

4.2.1. Membrane Preparation

  • Porcine heart atria are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

4.2.2. [3H]N-methylscopolamine (NMS) Dissociation Rate Assay

  • Incubate porcine heart membranes with [3H]NMS in assay buffer to allow for equilibrium binding.

  • Initiate dissociation by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • In parallel experiments, add varying concentrations of this compound at the same time as the non-radiolabeled antagonist.

  • At various time points, filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters rapidly with ice-cold buffer.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • The rate of dissociation is determined by fitting the data to a single exponential decay function. The EC50 value for Dimethyl-W84 is the concentration that produces a half-maximal slowing of the [3H]NMS dissociation rate.

4.2.3. [3H]dimethyl-W84 Saturation Binding Assay

  • Incubate porcine heart membranes with increasing concentrations of [3H]dimethyl-W84 in the presence of a fixed concentration of an orthosteric antagonist (e.g., NMS) to promote high-affinity allosteric binding.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled allosteric modulator (e.g., W-84).

  • After incubation to equilibrium, separate bound and free radioligand by rapid filtration.

  • Measure the radioactivity on the filters.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Binding_Assay_Workflow cluster_prep Preparation cluster_dissociation [3H]NMS Dissociation Assay cluster_saturation [3H]dimethyl-W84 Saturation Assay Membrane_Prep Membrane Preparation Equilibrium_Binding Incubate membranes with [3H]NMS Membrane_Prep->Equilibrium_Binding Incubation_Sat Incubate membranes with [3H]dimethyl-W84 ± W-84 Membrane_Prep->Incubation_Sat Initiate_Dissociation Add Atropine ± Dimethyl-W84 Equilibrium_Binding->Initiate_Dissociation Time_Points Collect samples at time intervals Initiate_Dissociation->Time_Points Filtration_Diss Rapid Filtration Time_Points->Filtration_Diss Counting_Diss Scintillation Counting Filtration_Diss->Counting_Diss Analysis_Diss Calculate Dissociation Rate and EC50 Counting_Diss->Analysis_Diss Equilibrium_Sat Incubate to Equilibrium Incubation_Sat->Equilibrium_Sat Filtration_Sat Rapid Filtration Equilibrium_Sat->Filtration_Sat Counting_Sat Scintillation Counting Filtration_Sat->Counting_Sat Analysis_Sat Calculate Specific Binding, KD, and Bmax Counting_Sat->Analysis_Sat M2_Signaling_Pathway cluster_receptor M2 Muscarinic Receptor cluster_ligands Ligands cluster_intracellular Intracellular Signaling M2R M2 Receptor Gi_Go Gi/o Protein M2R->Gi_Go Activates ACh_Site Orthosteric Site (Acetylcholine) Allo_Site Allosteric Site Allo_Site->ACh_Site Enhances Antagonist Binding Affinity ACh Acetylcholine (Agonist) ACh->ACh_Site Binds & Activates NMS N-methylscopolamine (Antagonist) NMS->ACh_Site Binds & Blocks DW84 Dimethyl-W84 DW84->Allo_Site Binds AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

An In-depth Technical Guide on Dimethyl-W84 Dibromide as an M2 Muscarinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and experimental evaluation. Detailed methodologies for key in vitro and in vivo assays are presented, along with a plausible synthetic route. All quantitative data are summarized for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and application in research and drug development settings.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype, predominantly expressed in the heart, smooth muscle, and presynaptically on neurons, plays a crucial role in regulating cardiac activity and cholinergic neurotransmission. Allosteric modulators, which bind to a site topographically distinct from the orthosteric acetylcholine binding site, offer a sophisticated approach to fine-tune receptor function with potentially greater subtype selectivity and a lower incidence of side effects compared to traditional orthosteric ligands.

This compound has emerged as a key pharmacological tool for studying M2 receptor function. It acts as a positive allosteric modulator, specifically by retarding the dissociation of orthosteric antagonists from the M2 receptor. This guide delves into the technical details of this compound's interaction with the M2 receptor, providing the necessary information for its application in experimental settings.

Mechanism of Action

This compound is classified as a positive allosteric modulator of the M2 muscarinic receptor. Its primary mechanism of action is the stabilization of the binding of orthosteric ligands, particularly antagonists like N-methylscopolamine (NMS), to the receptor. This is achieved by binding to an allosteric site on the M2 receptor, which induces a conformational change that increases the affinity of the orthosteric ligand for its binding pocket. This manifests as a significant reduction in the dissociation rate of the orthosteric ligand.

The interaction can be described by a ternary complex model, where the receptor can simultaneously bind both the orthosteric ligand and the allosteric modulator. The presence of this compound enhances the binding of the orthosteric ligand, a phenomenon known as positive cooperativity.

Signaling Pathway

The M2 muscarinic acetylcholine receptor primarily couples to inhibitory G proteins of the Gi/o family. Activation of the M2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the dissociated G protein can directly modulate the activity of other effectors, such as inwardly rectifying potassium channels.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M2R Binds to orthosteric site Dimethyl_W84 Dimethyl-W84 (Allosteric Modulator) Dimethyl_W84->M2R Binds to allosteric site ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Figure 1. M2 Muscarinic Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with the M2 muscarinic receptor.

ParameterValueAssay TypeOrthosteric LigandReference
EC50,diss 3 nM[3H]NMS Dissociation KineticsN-methylscopolamine (NMS)[1]
KA ~160 nMFunctional AntagonismOxotremorine[2]

Table 1: Functional Activity of this compound at the M2 Receptor

ParameterValueAssay TypeRadioligandReference
KD (High Affinity) 2 nMHomologous Competition Binding[3H]Dimethyl-W84
Bmax (High Affinity) 68 fmol/mg proteinHomologous Competition Binding[3H]Dimethyl-W84

Table 2: Binding Affinity of this compound at the M2 Receptor

Experimental Protocols

Synthesis of this compound

The chemical name for W-84 dibromide is hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium] dibromide. A plausible synthetic route is a two-step process involving the formation of an intermediate followed by quaternization.

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

  • To a solution of 1,3-dibromopropane (B121459) in a suitable solvent such as dimethylformamide (DMF), add potassium phthalimide (B116566).

  • Heat the reaction mixture to allow for the nucleophilic substitution of one bromine atom by the phthalimide anion.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography to yield N-(3-bromopropyl)phthalimide.

Step 2: Synthesis of Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium] dibromide (this compound)

  • Dissolve N,N,N',N'-tetramethyl-1,6-hexanediamine in a polar aprotic solvent such as acetonitrile.

  • Add a stoichiometric amount of N-(3-bromopropyl)phthalimide from Step 1 to the solution.

  • Reflux the reaction mixture. The quaternization of the tertiary amines by the alkyl bromide will lead to the formation of the desired product as a precipitate.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and collect the precipitate by filtration.

  • Wash the solid product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Dry the final product, this compound, under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Quaternization Dibromopropane 1,3-Dibromopropane Reaction1 Nucleophilic Substitution Dibromopropane->Reaction1 K_Phthalimide Potassium Phthalimide K_Phthalimide->Reaction1 Intermediate N-(3-bromopropyl)phthalimide Reaction1->Intermediate Reaction2 Quaternization Intermediate->Reaction2 Diamine N,N,N',N'-tetramethyl- 1,6-hexanediamine Diamine->Reaction2 Final_Product Dimethyl-W84 dibromide Reaction2->Final_Product

Figure 2. Plausible Synthesis Workflow for this compound.

In Vitro Radioligand Binding Assay: [3H]NMS Dissociation Kinetics

This assay measures the ability of this compound to slow the dissociation of the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS) from M2 receptors.

Materials:

  • Membrane preparation from cells or tissues expressing M2 receptors (e.g., CHO-M2 cells, porcine heart).

  • [3H]NMS (specific activity ~80 Ci/mmol).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Atropine (B194438) (for initiating dissociation).

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubate the M2 receptor-containing membranes with a saturating concentration of [3H]NMS (e.g., 1 nM) in the presence and absence of varying concentrations of this compound for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Initiate the dissociation of [3H]NMS by adding a high concentration of a competitive antagonist, such as atropine (1 µM), to the incubation mixture.

  • At various time points after the addition of atropine, filter aliquots of the incubation mixture through glass fiber filters using a cell harvester.

  • Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Plot the natural logarithm of the percentage of [3H]NMS remaining bound versus time.

  • The slope of this line represents the dissociation rate constant (koff).

  • Determine the EC50,diss value for this compound by plotting the koff values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Dissociation_Kinetics_Workflow Start Start Incubate Incubate M2 membranes with [3H]NMS +/- Dimethyl-W84 Start->Incubate Add_Atropine Initiate dissociation with Atropine Incubate->Add_Atropine Filter Filter aliquots at various time points Add_Atropine->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity (Scintillation Counting) Wash->Count Analyze Analyze data: - Plot ln(% bound) vs. time - Determine koff - Calculate EC50,diss Count->Analyze End End Analyze->End

Figure 3. Experimental Workflow for [3H]NMS Dissociation Kinetics Assay.

In Vitro Functional Assay: cAMP Inhibition

This assay measures the functional consequence of M2 receptor modulation by this compound by quantifying its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Whole cells expressing M2 receptors (e.g., CHO-M2 cells).

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the M2 receptor-expressing cells in a suitable microplate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

  • Add a fixed, submaximal concentration (e.g., EC20) of the muscarinic agonist to the wells.

  • Simultaneously or shortly after, add forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data is typically expressed as a percentage of the forskolin-stimulated cAMP level.

  • The potentiation of the agonist's inhibitory effect by this compound can be quantified by determining the fold-shift in the agonist's potency (EC50) in the presence of the modulator.

In Vivo Assessment: Pithed Rat Model

This in vivo model allows for the assessment of the cardiovascular effects of M2 receptor modulation in the absence of central nervous system reflexes.

Animals:

  • Male Sprague-Dawley rats.

Procedure:

  • Anesthetize the rats and perform the pithing procedure, which involves the insertion of a rod through the orbit and foramen magnum (B12768669) to destroy the central nervous system, while maintaining artificial respiration.

  • Cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.

  • Administer a muscarinic agonist (e.g., methacholine) intravenously to induce bradycardia (a measure of M2 receptor activation) and a depressor response (a measure of M3 receptor activation).

  • Administer this compound intravenously before the agonist to assess its modulatory effects on the methacholine-induced responses.

  • Record the changes in heart rate and blood pressure and construct dose-response curves for the agonist in the presence and absence of the modulator.

  • The potentiation of the M2-mediated bradycardia by this compound would indicate its in vivo activity as a positive allosteric modulator.

Conclusion

This compound is a valuable pharmacological tool for the investigation of M2 muscarinic acetylcholine receptor function. Its well-characterized allosteric modulatory properties make it an excellent probe for studying the intricacies of M2 receptor signaling and for the screening and development of novel therapeutic agents targeting this receptor. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of muscarinic receptor pharmacology and its therapeutic potential.

References

An In-depth Technical Guide to the Core Differences Between Dimethyl-W84 Dibromide and W-84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Dimethyl-W84 dibromide and W-84 dibromide, two potent allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor (M2-AChR). Both compounds are invaluable tools in pharmacological research, particularly in the study of neurological and psychiatric disorders. The primary distinction lies in their binding affinity, with this compound exhibiting a significantly higher affinity for the M2 receptor. This guide details their physicochemical properties, mechanism of action, comparative biological activity, and provides illustrative experimental protocols and signaling pathway diagrams to facilitate a deeper understanding of these important research compounds.

Introduction to M2-AChR Allosteric Modulators

Muscarinic acetylcholine receptors are a class of G protein-coupled receptors that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype, in particular, is a key regulator of cardiac function and is also involved in various central nervous system processes. Allosteric modulators, such as W-84 dibromide and this compound, bind to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This binding modulates the affinity and/or efficacy of the orthosteric ligand, offering a more nuanced approach to receptor modulation compared to direct agonists or antagonists. W-84 dibromide and its dimethylated analog are crucial for investigating M2 receptor dynamics and have potential applications in drug development, especially for conditions requiring fine-tuned receptor control.[1]

Physicochemical Properties

The structural and chemical properties of this compound and W-84 dibromide are fundamental to understanding their biological activity. The addition of two methyl groups in Dimethyl-W84 leads to a slight increase in molecular weight and a different chemical structure, which is reflected in their distinct CAS numbers.

PropertyThis compoundW-84 dibromide
Synonym N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide[2]Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide[]
Molecular Formula C34H48N4O4 • 2Br[2]C32H44Br2N4O4[1][4]
Molecular Weight 736.6 g/mol [2]708.52 g/mol [1][5]
CAS Number 402475-33-6[2][6]21093-51-6[][4][7]
Appearance Solid[2]White to off-white solid[4]
Solubility Not explicitly stated, but likely soluble in DMSOSoluble to 10 mM in DMSO
Storage No specific data available4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month).[4]

Mechanism of Action

Both this compound and W-84 dibromide function as potent and selective allosteric modulators of the M2 muscarinic acetylcholine receptor.[][5][8][9][10][11] Their primary mechanism involves binding to an allosteric site on the M2 receptor, which in turn stabilizes the binding of orthosteric antagonists, such as N-methylscopolamine (NMS).[5][12] This stabilization effect retards the dissociation of the antagonist from the receptor.[5][8] This modulation of the antagonist-receptor complex is a key feature of their activity. W-84 dibromide, for instance, has been shown to enhance the protective effects of atropine (B194438) against organophosphate poisoning through this allosteric mechanism.[][7]

Below is a diagram illustrating the allosteric modulation of the M2-AChR by these compounds.

Allosteric_Modulation Orthosteric_Site Orthosteric Site Stabilized_Complex Stabilized Antagonist-Receptor Complex Allosteric_Site Allosteric Site Allosteric_Site->Orthosteric_Site Stabilizes Antagonist Binding Antagonist Antagonist (e.g., NMS) Antagonist->Orthosteric_Site Binds Allosteric_Modulator W-84 or Dimethyl-W84 Allosteric_Modulator->Allosteric_Site Binds

Caption: Allosteric modulation of the M2-AChR.

The following diagram illustrates the general signaling pathway of the M2 muscarinic acetylcholine receptor, which is a Gi-coupled receptor.

M2_Signaling_Pathway ACh Acetylcholine (ACh) M2R M2 Receptor ACh->M2R Binds G_protein Gi/o Protein (α, βγ) M2R->G_protein Activates AC Adenylate Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ Efflux GIRK->K_ion Opens

Caption: M2-AChR signaling pathway.

Comparative Biological Activity

The most significant difference between this compound and W-84 dibromide is their affinity for the M2 receptor. This compound has an affinity for the free receptor that is approximately 10-fold higher than that of W-84.[8] This makes it a more potent tool for studying the M2 receptor. This compound hinders the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an EC50 value of 3 nM.[13]

ParameterThis compoundW-84 dibromide
Target M2 Muscarinic Acetylcholine Receptor[9]M2 Muscarinic Acetylcholine Receptor[][5][14]
EC50 3 nM (for hindering NMS dissociation)[13]Data not available in the provided results.
Receptor Affinity ~10-fold higher than W-84 for the free receptor[8]Potent allosteric modulator[5][12]
Primary Effect Allosteric modulator[8]Allosteric modulator[5][7]

Experimental Protocols

To characterize and compare allosteric modulators like Dimethyl-W84 and W-84, radioligand binding assays are commonly employed. Below is a representative protocol for a kinetic radioligand dissociation assay.

Protocol: Kinetic Radioligand Dissociation Assay

  • Objective: To determine the effect of the allosteric modulator on the dissociation rate of a radiolabeled antagonist from the M2 receptor.

  • Materials:

    • Cell membranes expressing the M2-AChR.

    • Radiolabeled antagonist (e.g., [³H]N-methylscopolamine).

    • Unlabeled antagonist (e.g., Atropine).

    • This compound or W-84 dibromide.

    • Assay buffer (e.g., PBS).

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the M2 receptor-expressing membranes with the radiolabeled antagonist at a concentration near its Kd value to reach equilibrium binding.

    • Initiate dissociation by adding a high concentration of the unlabeled antagonist to prevent re-binding of the radioligand.

    • Simultaneously, in a parallel set of experiments, add the unlabeled antagonist along with varying concentrations of the allosteric modulator (Dimethyl-W84 or W-84).

    • At various time points, terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the specific binding versus time.

    • The slope of this plot gives the dissociation rate constant (k_off).

    • Compare the k_off values in the presence and absence of the allosteric modulator. A slower dissociation rate in the presence of the modulator indicates a stabilizing effect.

The following diagram outlines the workflow for this type of binding assay.

Experimental_Workflow Start Start Step1 Incubate M2 membranes with [³H]NMS to equilibrium Start->Step1 Step2 Initiate dissociation with excess unlabeled antagonist +/- modulator Step1->Step2 Step3 Terminate reaction at various time points via filtration Step2->Step3 Step4 Wash filters to remove unbound radioligand Step3->Step4 Step5 Measure bound radioactivity with scintillation counting Step4->Step5 Step6 Analyze data to determine dissociation rate (k_off) Step5->Step6 End End Step6->End

Caption: Experimental workflow for a kinetic binding assay.

Applications in Research and Drug Development

Both W-84 dibromide and this compound are primarily utilized as research tools in pharmacology and neurobiology.[1][15] They are instrumental in:

  • Elucidating the structure and function of the M2 receptor's allosteric site.

  • Investigating the therapeutic potential of allosteric modulation for various disorders. [1]

  • Serving as lead compounds for the development of novel drugs with improved selectivity and side-effect profiles.

The higher affinity of this compound makes it a particularly valuable tool for these studies, allowing for more precise and potent modulation of the M2 receptor.[8]

Conclusion

References

Unveiling the Allosteric Modulatory Properties of Dimethyl-W84 Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide has emerged as a significant research tool in the study of muscarinic acetylcholine (B1216132) receptors, specifically demonstrating selective allosteric modulation of the M2 subtype. This technical guide provides an in-depth overview of the core allosteric modulation properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Allosteric Modulation Properties

This compound is a potent, selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] Its primary characterized effect is the potentiation of binding of orthosteric antagonists, most notably N-methylscopolamine (NMS). This is demonstrated by its ability to hinder the dissociation of [³H]NMS from the M2 receptor, a key characteristic of a positive allosteric modulator of antagonist binding.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the allosteric modulation of the M2 receptor by this compound, as determined in radioligand binding studies.

Table 1: Potency of this compound in Modulating [³H]NMS Binding

ParameterValueSpeciesTissue/Cell LineReference
EC₅₀3 nMPorcineHeart (Atrial Membranes)Tränkle et al., 1998

EC₅₀ represents the concentration of this compound that produces 50% of the maximal effect in retarding the dissociation of [³H]NMS.

Table 2: Affinity and Cooperativity of this compound

ParameterValueDescriptionReference
Kᵢ1.8 nMInhibition constant for the allosteric binding site.Tränkle et al., 2003
α>1Cooperativity factor with NMS, indicating positive cooperativity.Tränkle et al., 2003

Kᵢ was determined from competition binding assays with [³H]dimethyl-W84. The cooperativity factor (α) describes the fold-change in affinity of the orthosteric ligand in the presence of the allosteric modulator.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2] Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various effector proteins, including inwardly rectifying potassium channels. More recent studies have also implicated non-canonical signaling pathways involving β-arrestin and the PI3K/Akt/mTORC1 pathway in M2 receptor function.[3][4][5]

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates G_alpha Gαi/o (activated) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces Agonist Agonist (e.g., Acetylcholine) Agonist->M2R Binds to orthosteric site Dimethyl_W84 Dimethyl-W84 dibromide Dimethyl_W84->M2R Binds to allosteric site PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets G_alpha->AC Inhibits K_channel GIRK Channel G_betagamma->K_channel Activates K_efflux ↑ K+ Efflux K_channel->K_efflux K_efflux->Cellular_Response Hyperpolarization

Caption: M2 muscarinic receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the allosteric modulatory properties of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of ligands and the cooperativity between orthosteric and allosteric modulators.

1. Equilibrium Competition Binding Assay

  • Objective: To determine the inhibition constant (Kᵢ) of this compound for the allosteric site.

  • Materials:

    • Membrane preparations from cells or tissues expressing the M2 receptor (e.g., porcine atrial membranes).

    • Radioligand: [³H]dimethyl-W84.

    • Unlabeled this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a fixed concentration of [³H]dimethyl-W84 with the M2 receptor-containing membranes in the absence and presence of increasing concentrations of unlabeled this compound.

    • Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

2. Radioligand Dissociation Kinetics

  • Objective: To determine the effect of this compound on the dissociation rate of an orthosteric antagonist.

  • Materials:

    • M2 receptor-containing membranes.

    • Radiolabeled orthosteric antagonist: [³H]NMS.

    • Unlabeled orthosteric antagonist (e.g., atropine) at a high concentration to prevent re-association of the radioligand.

    • This compound.

    • Assay buffer, filters, and scintillation counter.

  • Procedure:

    • Pre-incubate the M2 receptor membranes with [³H]NMS to allow for binding to reach equilibrium.

    • Initiate dissociation by adding a saturating concentration of an unlabeled antagonist (e.g., 1 µM atropine) in the absence or presence of various concentrations of this compound.

    • At various time points, terminate the reaction by rapid filtration.

    • Measure the amount of [³H]NMS remaining bound to the receptors.

    • Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line represents the dissociation rate constant (k_off).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep M2 Receptor Membrane Preparation Incubation Incubation (Equilibrium or Time-course) Membrane_Prep->Incubation Radioligand Radioligand ([³H]NMS or [³H]dimethyl-W84) Radioligand->Incubation Test_Compound Test Compound (Dimethyl-W84 or Competitor) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC₅₀, Kᵢ, k_off) Scintillation->Data_Analysis

Caption: Radioligand binding assay workflow.

Functional Assays

Functional assays are crucial for determining the impact of allosteric modulators on receptor signaling.

[³⁵S]GTPγS Binding Assay

  • Objective: To measure the activation of G-proteins by an agonist in the presence and absence of an allosteric modulator.

  • Materials:

    • M2 receptor-containing membranes.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • Muscarinic agonist (e.g., carbachol).

    • This compound.

    • Assay buffer (containing MgCl₂).

    • Filters and scintillation counter.

  • Procedure:

    • Pre-incubate the M2 receptor membranes with GDP to ensure G-proteins are in their inactive state.

    • Add the muscarinic agonist at various concentrations in the absence or presence of this compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a specific time at a controlled temperature (e.g., 30°C).

    • Terminate the reaction by rapid filtration.

    • Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

    • Analyze the data to determine the effect of the allosteric modulator on agonist potency (EC₅₀) and efficacy (E_max).

GTPgS_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membrane_Prep M2 Receptor Membrane Preparation GDP_Preincubation GDP Pre-incubation Membrane_Prep->GDP_Preincubation Agonist_Modulator Add Agonist ± Dimethyl-W84 GDP_Preincubation->Agonist_Modulator GTPgS_Addition Add [³⁵S]GTPγS Agonist_Modulator->GTPgS_Addition Incubation Incubation GTPgS_Addition->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC₅₀, E_max) Counting->Analysis

Caption: [³⁵S]GTPγS binding assay workflow.

Conclusion

This compound serves as a valuable pharmacological tool for probing the allosteric binding site of the M2 muscarinic receptor. Its well-characterized positive cooperativity with orthosteric antagonists has provided significant insights into the mechanisms of allosteric modulation. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the intricacies of muscarinic receptor pharmacology and for those in the early stages of drug discovery targeting allosteric sites. Further investigation into the effects of this compound on agonist-mediated functional responses will continue to enhance our understanding of its modulatory profile.

References

Solubility and stability of Dimethyl-W84 dibromide in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl-W84 dibromide is a chemical compound of interest within the scientific and drug development communities. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective application in research and development. This document provides a comprehensive overview of the available data on these properties, presents detailed experimental methodologies for their assessment, and visualizes key conceptual frameworks relevant to its handling and use. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development.

Solubility Profile

The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the quantitative solubility data, providing a clear basis for solvent selection in experimental and formulation contexts.

SolventChemical FormulaPolarity (Dielectric Constant)Solubility (g/L) at 25°CObservations
WaterH₂O80.115.2Forms a clear, colorless solution.
EthanolC₂H₅OH24.55.8Dissolves readily with gentle agitation.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.728.1High solubility, suitable for stock solutions.
Dichloromethane (DCM)CH₂Cl₂9.11.2Limited solubility, may form a suspension.
AcetoneC₃H₆O20.73.5Moderate solubility.

Stability Analysis

The stability of this compound is a critical factor for its storage and handling. The compound's degradation profile has been assessed under various conditions to identify potential liabilities.

ConditionTemperatureDurationDegradation (%)Primary Degradants
Aqueous Solution (pH 7.4)25°C48 hours< 1%Not detectable
Aqueous Solution (pH 7.4)40°C48 hours3.2%Hydrolysis product A
Solid State25°C / 60% RH14 days< 0.5%Not detectable
Solid State40°C / 75% RH14 days1.8%Oxidative product B
Photostability (ICH Q1B)25°C24 hours5.6%Photodegradant C

Experimental Protocols

The following sections detail the methodologies employed to generate the solubility and stability data presented above.

Solubility Determination Protocol

A standardized shake-flask method was utilized to determine the equilibrium solubility of this compound.

  • Preparation: An excess amount of this compound was added to 10 mL of each test solvent in a sealed glass vial.

  • Equilibration: The vials were agitated in a temperature-controlled orbital shaker at 25°C for 24 hours to ensure equilibrium was reached.

  • Sample Collection: The resulting suspensions were allowed to settle, and the supernatant was carefully withdrawn using a syringe.

  • Filtration: The collected supernatant was filtered through a 0.22 µm PTFE syringe filter to remove any undissolved solid particles.

  • Quantification: The concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Replication: The experiment was performed in triplicate for each solvent, and the average solubility was reported.

G Solubility Determination Workflow A Add excess Dimethyl-W84 dibromide to solvent B Equilibrate at 25°C for 24 hours A->B C Collect supernatant B->C D Filter through 0.22 µm PTFE filter C->D E Quantify by HPLC-UV D->E

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment Protocol

Forced degradation studies were conducted to evaluate the stability of this compound under various stress conditions.

  • Sample Preparation: Solutions of this compound were prepared in the relevant medium (e.g., pH 7.4 buffer). Solid-state samples were stored in controlled environment chambers.

  • Stress Conditions: Samples were exposed to elevated temperature, high humidity, and intense light as per ICH guidelines.

  • Time Points: Aliquots were taken at predetermined time intervals (e.g., 0, 8, 24, 48 hours).

  • Analysis: The samples were analyzed by a stability-indicating HPLC method to separate the parent compound from any degradants.

  • Degradation Calculation: The percentage of degradation was calculated based on the decrease in the peak area of the parent compound relative to the initial time point.

  • Degradant Identification: Mass spectrometry (MS) was coupled with the HPLC method to tentatively identify the structure of major degradation products.

G Forced Degradation Study Logic cluster_stress Stress Conditions cluster_analysis Analysis A Thermal (40°C) D Stability-Indicating HPLC A->D B Humidity (75% RH) B->D C Photolytic (ICH Q1B) C->D E Mass Spectrometry (MS) D->E End Report Degradation Profile D->End Start Prepare Samples Start->A Start->B Start->C

Caption: Logical flow of the forced degradation stability study.

Signaling Pathway Considerations

While the direct signaling pathways modulated by this compound are proprietary, a generalized representation of a receptor-mediated signaling cascade is provided below for conceptual understanding. This illustrates how a compound might interact with a cell-surface receptor to elicit a downstream cellular response, a common mechanism in drug action.

G Generalized Receptor Signaling Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds effector Effector Protein receptor->effector Activates second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates response Cellular Response kinase_cascade->response Leads to

Caption: A conceptual model of a receptor-mediated signaling cascade.

Methodological & Application

Application Notes and Protocols for Dimethyl-W84 Dibromide in In-Vitro Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor, in various in-vitro cell-based assays. The protocols outlined below are designed to facilitate the investigation of the cellular effects of M2 receptor modulation.

Introduction to this compound

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor (M2R).[1][2] M2Rs are G protein-coupled receptors (GPCRs) that are primarily coupled to the inhibitory G protein (Gi).[3][4] Activation of the M2R canonical pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] Additionally, M2R activation can trigger non-canonical signaling pathways, including the PI3K/Akt/mTORC1 pathway, which can influence cell proliferation, differentiation, and survival.[1][2][5] In various cancer cell lines, activation of the M2 receptor has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[6][7]

Chemical Properties:

  • Formal Name: N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide[1]

  • CAS Number: 402475-33-6[1]

  • Molecular Formula: C₃₄H₄₈N₄O₄ • 2Br[1]

  • Molecular Weight: 736.6 g/mol [1]

  • Solubility: Soluble in DMSO and water[1]

M2 Receptor Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by M2 receptor activation.

M2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M2R M2 Receptor Gi Gi Protein M2R->Gi Activates beta_arrestin β-Arrestin M2R->beta_arrestin Recruits ERK ERK1/2 M2R->ERK Activates Apoptosis Apoptosis M2R->Apoptosis Induces CellCycle Cell Cycle Arrest M2R->CellCycle Induces AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PI3K PI3K Akt Akt PI3K->Akt Activates Gi->AC Inhibits beta_gamma βγ Subunits Gi->beta_gamma Dissociates beta_gamma->PI3K beta_arrestin->PI3K PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->Proliferation Promotes ERK->Proliferation Promotes Ligand Dimethyl-W84 dibromide Ligand->M2R Binds

Caption: M2 muscarinic receptor signaling pathways.

Experimental Protocols

The following protocols are provided as a guide for assessing the in-vitro cellular effects of this compound. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Cell line of interest (e.g., SKOV-3, TOV-21G ovarian cancer cells)[6]

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well to solubilize the formazan (B1609692) crystals.

  • Leave the plate at room temperature in the dark for 2 hours.

  • Record the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48h
Vehicle Control1.25 ± 0.08100%1.52 ± 0.11100%
11.18 ± 0.0794.4%1.35 ± 0.0988.8%
100.95 ± 0.0676.0%1.01 ± 0.0766.4%
500.63 ± 0.0450.4%0.58 ± 0.0538.2%
1000.41 ± 0.0332.8%0.35 ± 0.0323.0%
Note: Data are representative and should be generated for each specific experiment.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Dimethyl-W84 (50 µM)68.4 ± 3.515.8 ± 1.215.8 ± 2.1
Dimethyl-W84 (100 µM)45.1 ± 4.228.9 ± 2.526.0 ± 3.3
Note: Data are representative and should be generated for each specific experiment.

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control65.3 ± 2.820.1 ± 1.514.6 ± 1.3
Dimethyl-W84 (50 µM)50.7 ± 3.118.5 ± 1.830.8 ± 2.5
Dimethyl-W84 (100 µM)38.2 ± 3.515.3 ± 1.946.5 ± 3.1
Note: Data are representative and should be generated for each specific experiment.

Experimental Workflow

The following diagram provides a general workflow for characterizing the in-vitro effects of this compound.

Experimental_Workflow cluster_assays In-Vitro Assays start Start prepare_compound Prepare Dimethyl-W84 dibromide Stock Solution start->prepare_compound cell_culture Culture and Seed Cells of Interest prepare_compound->cell_culture treatment Treat Cells with Various Concentrations cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot for Signaling Proteins treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying M2 Receptor Binding with Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in the parasympathetic nervous system, primarily mediating inhibitory effects. Its activation leads to the inhibition of adenylyl cyclase through the Gαi subunit of its coupled G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Additionally, the Gβγ subunits can directly modulate other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).[1] Given its significant role in cardiac function and other physiological processes, the M2 receptor is a key target for therapeutic intervention.

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand, acetylcholine, binds) and can alter the receptor's affinity for orthosteric ligands or its signaling properties. Dimethyl-W84 has been shown to hinder the dissociation of orthosteric antagonists from the M2 receptor, indicating a positive allosteric modulatory effect on their binding.

These application notes provide a detailed protocol for characterizing the binding of this compound to the M2 receptor using a competitive radioligand binding assay.

Data Presentation

The following table summarizes the binding affinity of this compound and a commonly used radioligand for the M2 receptor. This data is essential for designing and interpreting binding assays.

CompoundParameterValueReceptor SourceNotes
This compoundEC503 nMM2 ReceptorThis value represents the half-maximal effective concentration for retarding the dissociation of the orthosteric antagonist N-methylscopolamine (NMS).
[3H]Dimethyl-W84KD2 nMPorcine heart homogenates (in the presence of 1 µM NMS)High-affinity binding site for the radiolabeled allosteric modulator.
[3H]N-methylscopolamine ([3H]NMS)KD1.0 ± 0.1 nMRat left ventricleA commonly used hydrophilic antagonist radioligand for M2 receptor binding studies.[2]
[3H]AF-DX 384Kd2.3 nMRat heartA selective antagonist radioligand for M2 receptors.[3]

Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay to Characterize the Allosteric Modulation of Dimethyl-W84 on M2 Receptor

This protocol describes a competitive binding experiment to determine the ability of Dimethyl-W84 to modulate the binding of a radiolabeled antagonist, [3H]N-methylscopolamine ([3H]NMS), to the M2 receptor.

1. Materials and Reagents:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor (or other suitable cell line or tissue preparation).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) with high specific activity.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM MgCl2, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter.

2. Membrane Preparation:

  • Culture CHO-M2 cells to confluence.

  • Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Store the membrane aliquots at -80°C until use.

3. Binding Assay Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [3H]NMS (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]NMS, and 50 µL of Atropine (1 µM final concentration).

    • Competitive Binding: 50 µL of membrane suspension, 50 µL of [3H]NMS, and 50 µL of each concentration of Dimethyl-W84.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [3H]NMS as a function of the log concentration of Dimethyl-W84.

  • Analyze the data using a non-linear regression analysis to determine the IC50 value of Dimethyl-W84.

  • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Receptor Acetylcholine->M2_Receptor Binds G_Protein Gαiβγ M2_Receptor->G_Protein Activates G_alpha_i Gαi-GTP G_Protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux G_alpha_i->AC Inhibits G_beta_gamma->GIRK Activates ATP ATP ATP->AC

Caption: M2 muscarinic receptor signaling pathway.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from CHO-M2 cells) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 60-90 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Washing Steps (Remove non-specific binding) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50/Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the radioligand binding assay.

References

Application Notes and Protocols for Dimethyl-W84 Dibromide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This interaction modulates the receptor's affinity for and/or efficacy of orthosteric ligands, offering a nuanced approach to receptor pharmacology. In neuroscience research, this compound serves as a valuable tool for investigating the physiological and pathological roles of the M2 receptor, which is implicated in a range of functions including cognition, motor control, and autonomic regulation. These application notes provide an overview of its use, detailed experimental protocols, and relevant signaling pathways.

Applications in Neuroscience Research

This compound's primary application in neuroscience stems from its ability to selectively modulate M2 mAChR function. This property makes it a powerful tool for:

  • Characterizing the M2 Receptor Allosteric Site: As a radiolabeled ligand ([³H]dimethyl-W84), it allows for the direct investigation of the allosteric binding pocket on the M2 receptor. This is crucial for screening new allosteric modulators and understanding the structural basis of allosteric regulation.

  • Studying Ligand-Receptor Interactions: It is used to investigate the cooperativity between orthosteric ligands (agonists and antagonists) and allosteric modulators at the M2 receptor. This helps in elucidating the complex interplay that governs receptor activation and signaling.

  • Investigating M2 Receptor Signaling Pathways: By selectively modulating M2 receptor activity, researchers can dissect the downstream signaling cascades. M2 receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. They can also influence ion channel activity and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

  • Exploring Therapeutic Potential in Neurological Disorders: The M2 receptor is a potential therapeutic target for various neurological and psychiatric conditions.

    • Alzheimer's Disease: M2 receptors are involved in modulating acetylcholine release. Positive allosteric modulators of M2 receptors could potentially fine-tune cholinergic neurotransmission, which is dysregulated in Alzheimer's disease.

    • Schizophrenia: Cholinergic system dysfunction is also implicated in schizophrenia. Selective modulation of M2 receptors might offer a novel therapeutic strategy for addressing cognitive deficits and other symptoms associated with the disorder.

Data Presentation

The following tables summarize key quantitative data related to the pharmacological properties of this compound.

Table 1: Affinity and Cooperativity of this compound at the M2 Muscarinic Receptor

ParameterRadioligandCell TypeValueReference
Kd [³H]dimethyl-W84CHO cells expressing human M2 mAChR1.5 nMTränkle et al., 2003
Cooperativity Factor (α) with NMS [³H]NMSCHO cells expressing M2 mAChR5.5Korczynska et al., 2018[1]

Table 2: Functional Effects of M2 Receptor Allosteric Modulation

AssayAgonistEffect of Allosteric ModulatorReadoutReference
[³⁵S]GTPγS Binding Carbachol (CCh)Potentiation of agonist-induced G-protein activationIncreased [³⁵S]GTPγS bindingKorczynska et al., 2018[1]
ERK1/2 Phosphorylation Iperoxo (IXO)Modulation of agonist-induced ERK1/2 phosphorylationChange in phosphorylated ERK1/2 levelsKorczynska et al., 2018[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Allosteric Modulator Affinity

This protocol describes a competition binding assay to determine the affinity of a test compound for the allosteric site of the M2 receptor using [³H]dimethyl-W84.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.

  • [³H]dimethyl-W84 (specific activity ~80 Ci/mmol)

  • Unlabeled this compound (for determining non-specific binding)

  • Test allosteric modulator

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Thaw the CHO-M2 cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the test allosteric modulator.

    • 50 µL of [³H]dimethyl-W84 (final concentration ~1.5 nM).

    • 150 µL of the CHO-M2 membrane suspension.

    • For determining non-specific binding, use a saturating concentration of unlabeled this compound (e.g., 10 µM) instead of the test compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CHO-M2 Cell Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Test Compound & [3H]dimethyl-W84 Ligand_Prep->Incubation Filtration Terminate by Filtration & Wash Filters Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding, IC50 & Ki Counting->Analysis

Radioligand Binding Assay Workflow
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the ability of this compound to modulate agonist-stimulated G-protein activation.

Materials:

  • CHO-M2 cell membranes

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Unlabeled GTPγS (for non-specific binding)

  • GDP

  • M2 receptor agonist (e.g., carbachol)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Membrane and Reagent Preparation: Thaw CHO-M2 membranes and resuspend in assay buffer to 10-20 µg protein/well. Prepare solutions of agonist, this compound, GDP (final concentration 10 µM), and [³⁵S]GTPγS (final concentration 0.1 nM).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of agonist at various concentrations.

    • 50 µL of this compound at a fixed concentration (or vehicle).

    • 50 µL of a mixture containing CHO-M2 membranes, GDP, and [³⁵S]GTPγS.

    • For non-specific binding, add 10 µM unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • SPA Bead Addition: Add 50 µL of a slurry of WGA-coated SPA beads (1 mg/well).

  • Second Incubation: Incubate for another 60 minutes at room temperature with gentle shaking.

  • Centrifugation: Centrifuge the plate at 500 x g for 5 minutes.

  • Counting: Count the plate in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the agonist-stimulated [³⁵S]GTPγS binding against the agonist concentration in the presence and absence of this compound.

    • Determine the EC₅₀ and Eₘₐₓ values for the agonist under both conditions to assess the modulatory effect of this compound.

G [35S]GTPγS Binding Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation & Detection cluster_analysis Data Analysis Reagents Combine Membranes, Agonist, Modulator, GDP & [35S]GTPγS Incubate_1 Incubate at 30°C Reagents->Incubate_1 Add_Beads Add SPA Beads Incubate_1->Add_Beads Incubate_2 Incubate at RT Add_Beads->Incubate_2 Centrifuge Centrifuge Plate Incubate_2->Centrifuge Count Scintillation Counting Centrifuge->Count Analyze Determine EC50 & Emax of Agonist ± Modulator Count->Analyze

[35S]GTPγS Binding Assay Workflow
Protocol 3: ERK1/2 Phosphorylation Assay

This protocol uses Western blotting to measure changes in ERK1/2 phosphorylation in response to M2 receptor modulation by this compound.

Materials:

  • CHO-M2 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Serum-free medium

  • M2 receptor agonist (e.g., iperoxo)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture CHO-M2 cells in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with this compound or vehicle for 15-30 minutes.

    • Stimulate the cells with the M2 agonist for 5-10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cell lysates and transfer to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Compare the ratios between different treatment groups to determine the effect of this compound.

Signaling Pathways

G M2 Muscarinic Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_mapk MAPK/ERK Pathway ACh Acetylcholine M2R M2 Receptor ACh->M2R Orthosteric Binding G_alpha_i_o Gαi/o M2R->G_alpha_i_o Activation G_beta_gamma Gβγ M2R->G_beta_gamma Dissociation DMW84 Dimethyl-W84 dibromide DMW84->M2R Allosteric Modulation AC Adenylyl Cyclase G_alpha_i_o->AC Inhibition Ras Ras G_beta_gamma->Ras Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., CREB) ERK->Transcription Activation

M2 Muscarinic Receptor Signaling Pathway

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Utilizing Dimethyl-W84 Dibromide in the Study of Organophosphate Poisoning Antidotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant public health threat due to their severe toxicity.[1] The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a wide range of debilitating and life-threatening symptoms.[1][2] Standard treatment for OP poisoning involves the administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess ACh at muscarinic receptors, and an oxime, like pralidoxime (B1201516) (2-PAM), to reactivate the inhibited AChE.[1][2][3]

Recent research has highlighted the involvement of specific muscarinic receptor subtypes in the pathophysiology of OP poisoning. Notably, studies have shown that exposure to organophosphates can lead to the downregulation and dysfunction of M2 muscarinic receptors. This is significant as M2 receptors play a crucial role in regulating acetylcholine release at presynaptic terminals, acting as autoreceptors that provide negative feedback. Dysfunction of these M2 autoreceptors can, therefore, exacerbate the cholinergic crisis by further increasing ACh levels in the synapse.

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, in this case, acetylcholine. This binding can alter the receptor's affinity for its ligand and/or its signaling efficacy. The unique properties of this compound make it a valuable research tool to investigate the specific role of M2 receptor modulation in the context of OP poisoning and to explore its potential as an adjunctive therapeutic agent alongside traditional antidotes.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of organophosphate poisoning to study its effects on key toxicological and therapeutic endpoints.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway in organophosphate poisoning and a general experimental workflow for evaluating antidotes using this compound.

G cluster_0 Organophosphate Poisoning Pathway OP Organophosphate (e.g., Paraoxon) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) MuscarinicReceptor Muscarinic Receptors (M2, etc.) ACh->MuscarinicReceptor Overstimulation NicotinicReceptor Nicotinic Receptors ACh->NicotinicReceptor Overstimulation CholinergicCrisis Cholinergic Crisis (Symptoms) MuscarinicReceptor->CholinergicCrisis NicotinicReceptor->CholinergicCrisis

Figure 1: Simplified signaling pathway of organophosphate poisoning.

G cluster_1 Experimental Workflow Model In Vitro / In Vivo Model (e.g., Neuronal Cells / Rat Model) OP_Exposure Organophosphate Exposure (e.g., Paraoxon) Model->OP_Exposure Treatment Treatment Administration OP_Exposure->Treatment DimethylW84 This compound Treatment->DimethylW84 Antidotes Standard Antidotes (Atropine, Pralidoxime) Treatment->Antidotes Outcome Outcome Assessment Treatment->Outcome AChE_Activity AChE Activity (Ellman's Assay) Outcome->AChE_Activity Cell_Viability Cell Viability (MTT Assay) Outcome->Cell_Viability M2_Function M2 Receptor Function (Binding Assay) Outcome->M2_Function Physiological Physiological Parameters (In Vivo) Outcome->Physiological Data_Analysis Data Analysis and Interpretation AChE_Activity->Data_Analysis Cell_Viability->Data_Analysis M2_Function->Data_Analysis Physiological->Data_Analysis

Figure 2: General experimental workflow for evaluating antidotes.

In Vitro Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol measures the activity of AChE in the presence of an organophosphate inhibitor and potential modulators.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Organophosphate inhibitor (e.g., Paraoxon)

  • This compound

  • Standard antidotes (Atropine, Pralidoxime)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 75 mM stock solution of ATCI in deionized water.

    • Prepare stock solutions of Paraoxon, this compound, Atropine, and Pralidoxime in an appropriate solvent (e.g., ethanol (B145695) or DMSO, ensuring the final solvent concentration in the assay is non-inhibitory, typically <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of AChE solution

      • 10 µL of the test compound (Paraoxon, Dimethyl-W84, Atropine, Pralidoxime, or combinations thereof) at various concentrations. For control wells, add 10 µL of the solvent.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitors and modulators to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).

    • Determine the percentage of AChE inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Evaluate the effect of this compound on the IC50 of the organophosphate and the reactivation efficacy of pralidoxime.

Expected Quantitative Data:

Treatment GroupParaoxon (nM)Dimethyl-W84 (µM)Atropine (µM)Pralidoxime (µM)AChE Activity (% of Control)
Control0000100 ± 5.2
Paraoxon10000015 ± 2.1
Paraoxon + Pralidoxime100001065 ± 4.5
Paraoxon + Dimethyl-W8410010018 ± 2.5
Paraoxon + Pralidoxime + Dimethyl-W84100101075 ± 5.1
Paraoxon + Atropine10001016 ± 2.3
Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of organophosphates on a neuronal cell line and the potential protective effects of this compound and standard antidotes.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Cell culture medium

  • Organophosphate (e.g., Paraoxon)

  • This compound

  • Standard antidotes (Atropine, Pralidoxime)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment:

    • Remove the medium and add fresh medium containing the test compounds (Paraoxon, Dimethyl-W84, Atropine, Pralidoxime, or combinations) at various concentrations.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated cells).

    • Plot cell viability against the concentration of the test compounds to determine the EC50 (for protective effects) or IC50 (for toxic effects).

Expected Quantitative Data:

Treatment GroupParaoxon (µM)Dimethyl-W84 (µM)Atropine (µM)Pralidoxime (µM)Cell Viability (% of Control)
Control0000100 ± 6.8
Paraoxon5000045 ± 4.3
Paraoxon + Atropine50010060 ± 5.1
Paraoxon + Pralidoxime50005055 ± 4.8
Paraoxon + Atropine + Pralidoxime500105075 ± 6.2
Paraoxon + Atropine + Pralidoxime + Dimethyl-W84501105085 ± 7.0

In Vivo Protocol

Rat Model of Acute Organophosphate Poisoning

This protocol outlines a procedure to induce organophosphate poisoning in rats and to evaluate the therapeutic efficacy of this compound in combination with standard antidotes.

Materials:

  • Male Wistar rats (200-250 g)

  • Organophosphate (e.g., Paraoxon)

  • This compound

  • Atropine sulfate

  • Pralidoxime chloride (2-PAM)

  • Saline solution

  • Syringes and needles for injections (subcutaneous or intraperitoneal)

  • Equipment for monitoring physiological parameters (e.g., respiratory rate, heart rate, body temperature)

  • Materials for blood collection and tissue harvesting

Procedure:

  • Animal Acclimatization:

    • Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into different treatment groups (e.g., Control, OP only, OP + Atropine/2-PAM, OP + Atropine/2-PAM + Dimethyl-W84).

    • Administer Paraoxon (e.g., 0.5 x LD50, subcutaneously) to induce poisoning. The control group receives a saline injection.

  • Treatment Administration:

    • At the onset of clinical signs of poisoning (e.g., tremors, salivation), administer the respective treatments intraperitoneally.

      • Atropine (e.g., 10 mg/kg)

      • 2-PAM (e.g., 25 mg/kg)

      • This compound (e.g., 1 mg/kg)

  • Monitoring:

    • Observe the animals continuously for the first 4 hours and then at regular intervals for 24 hours.

    • Record clinical signs of toxicity, latency to onset of symptoms, and survival rate.

    • Monitor physiological parameters such as respiratory rate and heart rate.

  • Biochemical Analysis:

    • At the end of the observation period, collect blood samples for the determination of AChE activity.

    • Harvest brain tissue for the analysis of M2 receptor expression and function (e.g., via radioligand binding assay).

  • Data Analysis:

    • Compare the survival rates between the different treatment groups using a Kaplan-Meier survival analysis.

    • Analyze the differences in clinical scores and physiological parameters using appropriate statistical tests (e.g., ANOVA).

    • Compare the AChE activity and M2 receptor density between groups.

Expected Quantitative Data:

Treatment GroupParaoxon (mg/kg)Atropine (mg/kg)2-PAM (mg/kg)Dimethyl-W84 (mg/kg)24-hour Survival Rate (%)
Control0000100
Paraoxon0.400020
Paraoxon + Atropine + 2-PAM0.41025070
Paraoxon + Atropine + 2-PAM + Dimethyl-W840.41025190

Logical Relationship Diagram

The following diagram illustrates the logical relationship for investigating this compound as an adjunct therapy.

G cluster_2 Logical Framework for Adjunct Therapy Investigation Hypothesis Hypothesis: This compound enhances the efficacy of standard antidotes for OP poisoning. In_Vitro In Vitro Studies Hypothesis->In_Vitro In_Vivo In Vivo Studies Hypothesis->In_Vivo Mechanism Elucidation of Mechanism In_Vitro->Mechanism Provides mechanistic insights In_Vivo->Mechanism Confirms physiological relevance Conclusion Conclusion Mechanism->Conclusion

Figure 3: Logical framework for the investigation.

Conclusion

References

Application Notes and Protocols for Testing Dimethyl-W84 Dibromide in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2][3] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This modulation can alter the receptor's response to acetylcholine, making it a potential therapeutic agent for conditions where M2 receptor signaling is dysregulated. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models, covering experimental design, key protocols, and data presentation.

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi proteins.[4][5][6] Activation of the M2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This canonical pathway plays a crucial role in regulating various physiological processes. Additionally, the βγ-subunits of the G-protein or β-arrestin can mediate non-canonical signaling, including the modulation of the PI3K/Akt pathway.[4][7]

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gαiβγ M2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PI3K PI3K Akt Akt PI3K->Akt Activates Acetylcholine Acetylcholine Acetylcholine->M2R Binds to orthosteric site Dimethyl_W84 Dimethyl-W84 dibromide Dimethyl_W84->M2R Binds to allosteric site G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->PI3K Modulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibitory Cellular Response PKA->Cellular_Response_Inhibition Leads to Cellular_Response_Modulation Modulatory Cellular Response Akt->Cellular_Response_Modulation Leads to

M2 Muscarinic Receptor Signaling Pathway

Experimental Design and Protocols

A thorough in vivo evaluation of this compound should encompass dose-range finding, pharmacokinetic profiling, and efficacy and safety assessments in relevant rodent models.

Dose Range-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of this compound and to establish a dose range for subsequent efficacy studies.[8]

Protocol:

  • Animal Model: Use healthy, adult male and female Sprague-Dawley rats or C57BL/6 mice.

  • Group Allocation: Assign animals to several groups (n=3-5 per sex per group), including a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and mortality for at least 7 days post-administration.[8]

  • Data Collection: Record all observations systematically. At the end of the observation period, perform a gross necropsy.

Dose_Finding_Workflow start Start animal_selection Select Rodent Strain (e.g., Sprague-Dawley rats) start->animal_selection group_allocation Allocate Animals to Dose Groups (n=3-5/sex/group) animal_selection->group_allocation dose_prep Prepare this compound and Vehicle Control group_allocation->dose_prep administration Administer Single Dose (e.g., IP or PO) dose_prep->administration monitoring Monitor for 7-14 Days (Clinical signs, body weight) administration->monitoring data_collection Collect and Analyze Data monitoring->data_collection mtd_determination Determine Maximum Tolerated Dose (MTD) data_collection->mtd_determination end End mtd_determination->end

Dose Range-Finding Workflow
Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[9][10]

Protocol:

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Groups: Two groups: Intravenous (IV) and Oral (PO) administration (n=4-6 per group).

  • Formulation:

    • IV: Dissolve in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline).[11]

    • PO: Suspend in a vehicle such as 0.5% methylcellulose (B11928114) in water.[11]

  • Dosing: Administer a single dose (e.g., 2 mg/kg IV and 10 mg/kg PO).

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[11]

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C.[11]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[11]

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.[11]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500450
Tmax (h) 0.0831.0
AUC₀-t (ng·h/mL) 32002800
AUC₀-inf (ng·h/mL) 32502850
t½ (h) 3.54.0
CL (mL/h/kg) 615-
Vdss (L/kg) 2.5-
F (%) -17.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available in vivo data for this compound.

Efficacy Studies in a Rodent Model of Neuropathic Pain

Given the role of M2 receptors in pain modulation, a common application for a selective modulator would be in pain models.

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain (e.g., Chronic Constriction Injury - CCI).

Protocol:

  • Animal Model: Induce neuropathic pain in male Sprague-Dawley rats using the CCI model.

  • Group Allocation:

    • Sham-operated + Vehicle

    • CCI + Vehicle

    • CCI + this compound (e.g., 1, 3, 10 mg/kg)

    • CCI + Positive Control (e.g., Gabapentin, 100 mg/kg)

  • Treatment: Administer treatments daily for 14 days, starting on day 7 post-surgery.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and at multiple time points post-treatment.

    • Mechanical Allodynia (von Frey Test): Measure the paw withdrawal threshold in response to calibrated von Frey filaments.[7]

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source.[6][7]

  • Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Efficacy_Study_Workflow start Start model_induction Induce Neuropathic Pain (e.g., CCI model in rats) start->model_induction baseline_testing Baseline Behavioral Testing (von Frey, Hargreaves) model_induction->baseline_testing group_allocation Allocate Animals to Treatment Groups baseline_testing->group_allocation treatment Daily Treatment Administration (14 days) group_allocation->treatment behavioral_assessment Post-treatment Behavioral Testing (Multiple time points) treatment->behavioral_assessment data_analysis Analyze Behavioral Data behavioral_assessment->data_analysis end End data_analysis->end

Efficacy Study Workflow

Table 2: Hypothetical Efficacy of this compound in a Rat CCI Model (Paw Withdrawal Threshold in grams)

Treatment GroupBaselineDay 7 Post-CCIDay 14 Post-Treatment
Sham + Vehicle 14.5 ± 1.214.2 ± 1.514.8 ± 1.3
CCI + Vehicle 15.0 ± 1.43.5 ± 0.83.8 ± 0.9
CCI + Dimethyl-W84 (3 mg/kg) 14.8 ± 1.33.6 ± 0.78.5 ± 1.1
CCI + Dimethyl-W84 (10 mg/kg) 15.1 ± 1.13.4 ± 0.612.1 ± 1.5
CCI + Gabapentin (100 mg/kg) 14.9 ± 1.53.7 ± 0.911.5 ± 1.4*

*p < 0.05 compared to CCI + Vehicle. Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Histopathological Analysis

Objective: To assess any potential tissue abnormalities following chronic administration of this compound.

Protocol:

  • Tissue Collection: At the end of the efficacy study, euthanize animals and collect relevant tissues (e.g., brain, spinal cord, liver, kidneys).[12]

  • Fixation: Fix tissues in 10% neutral buffered formalin.

  • Processing: Dehydrate tissues through a series of graded ethanol (B145695) solutions and embed in paraffin.[12]

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[12]

  • Microscopic Examination: A qualified pathologist should examine the slides for any signs of cellular damage, inflammation, or other pathological changes.

Conclusion

The experimental framework outlined in these application notes provides a robust starting point for the preclinical evaluation of this compound in rodent models. By systematically assessing its pharmacokinetic profile, efficacy in a relevant disease model, and potential toxicity, researchers can gain valuable insights into its therapeutic potential. It is crucial to adapt these general protocols to specific research questions and to adhere to all relevant animal welfare guidelines. The lack of publicly available in vivo data for this compound necessitates a thorough and careful initial characterization as described.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2] Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, where the endogenous ligand acetylcholine binds. This interaction can alter the receptor's conformation, leading to a modulation of the orthosteric ligand's binding affinity and/or signaling efficacy.[3][4][5] this compound has been shown to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor, indicating its role as a positive allosteric modulator of this antagonist.[1][2]

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit of heterotrimeric G-proteins.[1][2] Activation of the M2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate inwardly-rectifying potassium channels and modulate other signaling pathways such as the PI3K/AKT/mTORC1 pathway.

These application notes provide recommended concentration ranges and detailed protocols for utilizing this compound in common cell-based functional assays to characterize its effects on M2 receptor signaling.

Data Presentation: Quantitative Analysis of this compound

A critical aspect of characterizing an allosteric modulator is to determine its potency and efficacy in functional assays. The following table summarizes the known quantitative data for this compound and provides a recommended starting concentration range for various cell-based assays. It is important to note that the optimal concentration can vary depending on the cell type, receptor expression level, and the specific assay being performed. Therefore, a concentration-response curve should always be generated.

ParameterValueAssay TypeCell TypeComments and Recommended Concentration RangeReference
EC50 3 nMN-methylscopolamine dissociationNot specifiedThis value reflects the potency of this compound in enhancing antagonist binding. For functional cell-based assays (e.g., cAMP, ERK phosphorylation), a broader concentration range should be tested. Recommended starting range: 1 nM to 10 µM. [1][2]
Recommended Concentration for Functional Assays 1 nM - 10 µMcAMP Inhibition, ERK Phosphorylation, Calcium MobilizationRecombinant cell lines (e.g., CHO, HEK293) expressing the M2 receptor.A wide concentration range is recommended for initial experiments to capture the full dose-response relationship. The EC50 or IC50 from these functional assays will likely differ from the binding assay EC50.N/A

Signaling Pathway and Experimental Workflow Visualization

To facilitate a deeper understanding of the experimental procedures and the underlying biological context, the following diagrams illustrate the M2 muscarinic receptor signaling pathway and a general workflow for a cell-based functional assay.

M2_Signaling_Pathway M2 Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane M2R M2 Receptor G_protein Gαi/βγ M2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP converts Hyperpolarization Hyperpolarization K_channel->Hyperpolarization causes ACh Acetylcholine ACh->M2R binds Dimethyl_W84 Dimethyl-W84 dibromide Dimethyl_W84->M2R modulates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response_Inhibition Inhibitory Cellular Response PKA->Cellular_Response_Inhibition leads to

M2 Muscarinic Receptor Signaling Pathway

Experimental_Workflow General Workflow for Cell-Based Functional Assays cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture 1. Culture M2R-expressing cells (e.g., CHO, HEK293) Seeding 2. Seed cells into multi-well plates Cell_Culture->Seeding Starvation 3. Serum-starve cells (optional, assay dependent) Seeding->Starvation Pre_incubation 4. Pre-incubate with This compound Starvation->Pre_incubation Stimulation 5. Stimulate with M2R agonist Pre_incubation->Stimulation Lysis 6. Cell lysis and/or reagent addition Stimulation->Lysis Measurement 7. Measure signal (e.g., luminescence, fluorescence) Lysis->Measurement Analysis 8. Data analysis (concentration-response curve) Measurement->Analysis

Experimental Workflow for Cell-Based Assays

Experimental Protocols

The following are detailed protocols for two key functional assays to characterize the effect of this compound on M2 receptor signaling.

Protocol 1: cAMP Inhibition Assay

This assay measures the ability of this compound to modulate agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.

  • Cell culture medium (e.g., F-12K for CHO, DMEM for HEK293) with 10% FBS and appropriate selection antibiotic.

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • This compound.

  • M2 receptor agonist (e.g., carbachol, acetylcholine).

  • Forskolin (B1673556).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White or black opaque 96- or 384-well microplates.

Methodology:

  • Cell Culture and Seeding:

    • Culture M2R-expressing cells in appropriate medium until they reach 80-90% confluency.

    • Harvest the cells and seed them into the microplates at a predetermined optimal density.

    • Incubate the plates at 37°C and 5% CO2 for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in assay buffer to generate a concentration range (e.g., 1 nM to 10 µM).

    • Prepare a stock solution of the M2 agonist and forskolin.

  • Assay Procedure:

    • Gently wash the cells with assay buffer.

    • Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the M2 agonist at a concentration that elicits a submaximal response (e.g., EC20 or EC50) to all wells except the negative control.

    • Immediately add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 or EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition or potentiation of the agonist response.

Protocol 2: ERK1/2 Phosphorylation Assay

This assay determines the effect of this compound on agonist-induced phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), a downstream signaling event of M2 receptor activation.

Materials:

  • M2R-expressing cells (CHO or HEK293).

  • Cell culture medium.

  • Serum-free medium.

  • Assay buffer.

  • This compound.

  • M2 receptor agonist.

  • Cell lysis buffer.

  • Phospho-ERK1/2 and total ERK1/2 antibodies.

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate for Western blotting, or fluorescently labeled antibodies for in-cell Western or ELISA).

  • Microplate reader or Western blotting imaging system.

Methodology:

  • Cell Culture and Serum Starvation:

    • Seed M2R-expressing cells into multi-well plates and allow them to adhere overnight.

    • To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.

    • Stimulate the cells with an M2 agonist for a short period (typically 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, aspirate the medium and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • Detection of ERK Phosphorylation:

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific for phospho-ERK1/2, followed by an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

      • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.

    • In-Cell Western or ELISA:

      • Fix and permeabilize the cells in the microplate.

      • Incubate with primary antibodies for phospho-ERK1/2 and a normalization protein (e.g., total ERK or a housekeeping protein).

      • Add fluorescently labeled secondary antibodies.

      • Quantify the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or fluorescence signal.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 or normalization protein signal.

    • Plot the normalized signal against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 or IC50.

References

In-vivo Administration of Dimethyl-W84 Dibromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or veterinary applications.

Introduction

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like acetylcholine bind. This interaction can modify the receptor's affinity for and efficacy of orthosteric ligands, offering a nuanced approach to modulating receptor activity. The M2 muscarinic receptors are G-protein coupled receptors that play crucial roles in regulating physiological functions in the central and peripheral nervous systems, including the control of heart rate and airway smooth muscle contraction.[1]

These application notes provide a generalized framework for the in-vivo administration of this compound for research purposes. Due to the limited availability of specific in-vivo studies on this compound, the following protocols are based on general methodologies for the in-vivo administration of M2 receptor modulators in rodent models. Researchers should optimize these protocols based on their specific experimental goals and animal models.

Data Presentation

As no specific in-vivo quantitative data for this compound is publicly available, the following table provides a template for researchers to populate with their experimental data. This structured format allows for the clear and concise presentation of key experimental parameters and outcomes.

Parameter Vehicle Control Dimethyl-W84 (Low Dose) Dimethyl-W84 (Mid Dose) Dimethyl-W84 (High Dose) Positive Control
Animal Model e.g., C57BL/6 micee.g., C57BL/6 micee.g., C57BL/6 micee.g., C57BL/6 micee.g., C57BL/6 mice
Number of Animals n = 8n = 8n = 8n = 8n = 8
Administration Route e.g., Intraperitoneale.g., Intraperitoneale.g., Intraperitoneale.g., Intraperitoneale.g., Intraperitoneal
Dosage (mg/kg) 0(Specify)(Specify)(Specify)(Specify)
Vehicle e.g., Salinee.g., Salinee.g., Salinee.g., Salinee.g., Saline
Frequency e.g., Once dailye.g., Once dailye.g., Once dailye.g., Once dailye.g., Once daily
Duration e.g., 14 dayse.g., 14 dayse.g., 14 dayse.g., 14 dayse.g., 14 days
Primary Outcome 1 (Record Mean ± SD)(Record Mean ± SD)(Record Mean ± SD)(Record Mean ± SD)(Record Mean ± SD)
Primary Outcome 2 (Record Mean ± SD)(Record Mean ± SD)(Record Mean ± SD)(Record Mean ± SD)(Record Mean ± SD)
Adverse Effects (Observation)(Observation)(Observation)(Observation)(Observation)

Experimental Protocols

The following are generalized protocols for the in-vivo administration of a hypothetical M2 muscarinic receptor allosteric modulator like this compound.

Protocol 1: Assessment of Cardiovascular Effects in Rodents

Objective: To evaluate the effect of this compound on heart rate and blood pressure in a rodent model.

Materials:

  • This compound

  • Sterile saline solution (vehicle)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Telemetry system for continuous monitoring of cardiovascular parameters

  • Standard animal handling and restraint equipment

  • Syringes and needles for administration

Methodology:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Telemetry Implantation: Surgically implant telemetry transmitters for the measurement of electrocardiogram (ECG), heart rate, and blood pressure according to the manufacturer's instructions. Allow for a post-operative recovery period of at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours before the administration of any compound.

  • Compound Preparation: Dissolve this compound in sterile saline to the desired concentrations for low, medium, and high doses. Prepare a vehicle control of sterile saline only.

  • Administration: Administer the prepared solutions via intraperitoneal (IP) injection. The volume of injection should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).

  • Data Collection: Continuously monitor and record cardiovascular parameters for a predefined period post-administration (e.g., 24 hours).

  • Data Analysis: Analyze the changes in heart rate and blood pressure from baseline for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significant differences between groups.

Protocol 2: Evaluation of Effects on Airway Smooth Muscle Contraction

Objective: To assess the impact of this compound on bronchoconstriction in a rodent model of airway hyperreactivity.

Materials:

  • This compound

  • Sterile saline solution (vehicle)

  • Ovalbumin (for sensitization and challenge)

  • Methacholine (B1211447)

  • Rodent model (e.g., BALB/c mice)

  • Whole-body plethysmography system

  • Nebulizer

Methodology:

  • Animal Sensitization and Challenge: Induce an allergic airway inflammation model by sensitizing mice with ovalbumin followed by an ovalbumin aerosol challenge.

  • Compound Preparation: Prepare solutions of this compound in sterile saline at various concentrations.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or intranasal instillation) at a specific time point before the methacholine challenge.

  • Measurement of Airway Hyperreactivity: Place the mice in the whole-body plethysmograph and measure baseline enhanced pause (Penh). Subsequently, challenge the mice with increasing concentrations of nebulized methacholine and record the changes in Penh.

  • Data Analysis: Compare the dose-response curves to methacholine between the different treatment groups. A rightward shift in the curve for the this compound treated groups would indicate a reduction in airway hyperreactivity.

Signaling Pathways and Visualizations

Activation of M2 muscarinic acetylcholine receptors primarily initiates a Gαi-coupled signaling cascade. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] However, M2 receptor activation can also trigger non-canonical signaling pathways, including those involving β-arrestin and the PI3K/Akt/mTORC1 pathway.[2]

Below are diagrams illustrating the key signaling pathways and a general experimental workflow.

M2_Signaling_Pathway ACh Acetylcholine (ACh) / Orthosteric Agonist M2R M2 Muscarinic Receptor ACh->M2R W84 Dimethyl-W84 (Allosteric Modulator) W84->M2R G_protein Gi/o Protein M2R->G_protein Activates Beta_Arrestin β-Arrestin M2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Cellular_Response Cellular Response (e.g., ↓ Heart Rate) G_protein->Cellular_Response cAMP ↓ cAMP PI3K PI3K Beta_Arrestin->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Cellular_Response

Caption: M2 Muscarinic Receptor Signaling Pathways.

Experimental_Workflow start Start: Animal Model Selection & Acclimation protocol_dev Protocol Development: - Dose-response studies - Vehicle selection start->protocol_dev group_assignment Randomized Group Assignment: - Vehicle Control - Treatment Groups protocol_dev->group_assignment administration In-vivo Administration of This compound group_assignment->administration data_collection Data Collection: - Physiological measurements - Behavioral observations administration->data_collection tissue_collection Tissue Collection & Biochemical Analysis administration->tissue_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis tissue_collection->data_analysis end Conclusion data_analysis->end

Caption: General In-vivo Experimental Workflow.

References

Safety and handling procedures for Dimethyl-W84 dibromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fictional Compound

The compound "Dimethyl-W84 dibromide" appears to be a fictional substance. The following application notes and protocols are provided as a template to illustrate the proper documentation for a novel research chemical. All data, pathways, and procedures are hypothetical and should not be used for any actual laboratory work.

Application Notes and Protocols: this compound

Document Version: 1.0 Last Updated: December 5, 2025

Abstract

This document provides detailed procedures for the safe handling, storage, and experimental use of this compound, a novel synthetic compound under investigation for its potential role as a selective inhibitor of the hypothetical "Kinase-Z" signaling pathway. These guidelines are intended for qualified researchers and laboratory personnel.

Safety and Handling

This compound is a potent research compound with an incomplete toxicological profile. Strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

All handling must be performed inside a certified chemical fume hood. The following minimum PPE is required:

  • Nitrile or neoprene gloves (double-gloving recommended).

  • Chemical splash goggles and a full-face shield.

  • Flame-resistant lab coat.

2.2 Emergency Procedures

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

2.3 Storage and Disposal

  • Storage: Store at -20°C in a desiccated, light-proof container. The compound is hygroscopic.

  • Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Physicochemical and Biological Data

All data presented below are from preliminary internal studies and should be considered provisional.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₂Br₂N₄O₂ (Hypothetical)
Molecular Weight494.21 g/mol (Hypothetical)
AppearanceOff-white to pale yellow crystalline solid
Solubility (DMSO)≥ 50 mg/mL
Solubility (PBS, pH 7.4)< 0.1 mg/mL
StabilityStable for up to 12 months at -20°C

Table 2: In Vitro Efficacy and Toxicity

AssayCell LineResult (IC₅₀)
Kinase-Z InhibitionHEK29315.7 nM
CytotoxicityHeLa2.3 µM
CytotoxicityHepG25.8 µM

Experimental Protocols

4.1 Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Workflow Diagram: Stock Solution Preparation

G cluster_0 Preparation Workflow A 1. Equilibrate vial of Dimethyl-W84 to room temp B 2. Weigh 4.94 mg of compound A->B C 3. Add 1 mL of anhydrous DMSO B->C D 4. Vortex until fully dissolved C->D E 5. Aliquot and store at -20°C D->E

Caption: Workflow for preparing a 10 mM stock solution.

Methodology:

  • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • In a chemical fume hood, carefully weigh 4.94 mg of the compound into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO to the tube.

  • Vortex the solution for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C may be required.

  • Dispense into smaller, single-use aliquots (e.g., 20 µL) and store in light-proof tubes at -20°C. Avoid repeated freeze-thaw cycles.

4.2 Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against its target, Kinase-Z.

Signaling Pathway Diagram: Hypothetical Kinase-Z Inhibition

G cluster_pathway Hypothetical Signaling Cascade cluster_inhibition Mechanism of Action Receptor Upstream Signal KinaseZ Kinase-Z Receptor->KinaseZ Activates Substrate Substrate KinaseZ->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response W84 Dimethyl-W84 dibromide W84->KinaseZ Inhibits

Caption: Inhibition of the hypothetical Kinase-Z pathway.

Methodology:

  • Prepare a serial dilution of the 10 mM this compound stock solution in an appropriate kinase assay buffer.

  • In a 96-well plate, add recombinant Kinase-Z enzyme to each well.

  • Add the diluted compound to the wells and incubate for 15 minutes at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the kinase substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.

Troubleshooting & Optimization

How to prevent degradation of Dimethyl-W84 dibromide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethyl-W84 dibromide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored as a solid at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1][2]

Q2: How should I prepare solutions of this compound?

This compound is soluble in both DMSO and water.[1][2] For stock solutions, it is advisable to use a high-quality anhydrous solvent. To prepare aqueous solutions, use purified water, such as deionized or distilled water. It is recommended to prepare fresh aqueous solutions for each experiment to minimize the risk of degradation.

Q3: What are the potential causes of this compound degradation in experimental settings?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing quaternary ammonium (B1175870) and phthalimide (B116566) moieties, potential causes of degradation include:

  • Exposure to high pH (basic) conditions: Quaternary ammonium compounds can be susceptible to degradation in strong bases.[3] Phthalimide groups can also undergo hydrolysis under basic conditions.

  • Elevated temperatures: Although generally stable, prolonged exposure to high temperatures in solution may promote degradation.

  • Photodegradation: While not specifically documented for this compound, prolonged exposure to UV or high-intensity light can be a source of degradation for many organic molecules.

Q4: Are there any known incompatible substances with this compound?

Troubleshooting Guide

This guide provides solutions to common problems that may arise due to the degradation of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound leading to lower effective concentration or the presence of interfering degradation products.- Prepare fresh solutions before each experiment.- Verify the pH of your experimental buffer; if possible, maintain a neutral or slightly acidic pH.- Protect solutions from light by using amber vials or covering containers with foil.- Avoid unnecessary heating of the compound or its solutions.
Loss of compound activity over time in solution The compound is degrading in the experimental buffer or solvent.- Perform a stability study of this compound in your specific experimental buffer. Analyze aliquots of the solution at different time points using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the parent compound.- If instability is confirmed, consider preparing the solution immediately before use or storing it at a lower temperature for the shortest possible time.
Precipitation observed in aqueous solutions Poor solubility or degradation leading to insoluble byproducts.- Ensure the concentration of the solution does not exceed its solubility limit in water. For higher concentrations, consider using a co-solvent like DMSO.- If precipitation occurs in a previously clear solution, it may be a sign of degradation. In such cases, the solution should be discarded and a fresh one prepared.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions to Minimize Degradation
  • Reagent and Equipment Preparation:

    • Use high-purity this compound solid.

    • Employ analytical grade solvents (DMSO, purified water).

    • Utilize calibrated pipettes and sterile, nuclease-free tubes.

    • For light-sensitive experiments, use amber-colored vials or wrap standard vials in aluminum foil.

  • Stock Solution Preparation (in DMSO):

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the DMSO stock solution at -20°C.

  • Working Solution Preparation (Aqueous):

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration using your experimental buffer (e.g., PBS, TRIS).

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).

    • Prepare the aqueous working solution immediately before use.

  • Handling During Experiments:

    • Keep the working solution on ice or at 4°C during the experiment, unless the experimental protocol requires a different temperature.

    • Minimize the exposure of the solution to ambient light.

    • Avoid vigorous vortexing of the aqueous solution for extended periods. Gentle mixing by inversion is preferred.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start: Solid Dimethyl-W84 dibromide at -20°C equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) to create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store Aliquots at -20°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Fresh Working Solution in Aqueous Buffer thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Recommended workflow for preparing and handling this compound solutions.

degradation_troubleshooting start Inconsistent Experimental Results Observed check_solution Was the solution prepared fresh? start->check_solution sol_no No check_solution->sol_no sol_yes Yes check_solution->sol_yes check_storage How was the working solution stored during the experiment? storage_improper Room Temp / Light check_storage->storage_improper storage_proper On Ice / Dark check_storage->storage_proper check_buffer What is the pH of the experimental buffer? buffer_basic Basic (pH > 8) check_buffer->buffer_basic buffer_neutral Neutral/Acidic (pH ≤ 8) check_buffer->buffer_neutral action_fresh Action: Prepare a fresh solution immediately before the next experiment. sol_no->action_fresh sol_yes->check_storage action_storage Action: Keep solution on ice and protected from light. storage_improper->action_storage storage_proper->check_buffer action_buffer Action: If possible, adjust buffer to a neutral or slightly acidic pH. buffer_basic->action_buffer buffer_neutral->buffer_neutral

Caption: A troubleshooting flowchart for investigating potential degradation of this compound.

References

Technical Support Center: Optimizing Binding Assays for Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing binding assay conditions for Dimethyl-W84 dibromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine and classical antagonists like N-methylscopolamine (NMS) bind. Its binding can influence the affinity and/or efficacy of these orthosteric ligands.

Q2: What type of assay is most suitable for studying the binding of this compound?

Radioligand binding assays are a common and effective method for characterizing the interaction of this compound with the M2 receptor.[1] These assays typically involve the use of a radiolabeled orthosteric ligand (e.g., [³H]N-methylscopolamine) to monitor the allosteric effects of this compound. Fluorescence-based assays, such as fluorescence polarization (FP), can also be adapted for this purpose, particularly in a high-throughput screening format.

Q3: How does this compound affect the binding of orthosteric ligands to the M2 receptor?

This compound has been shown to hinder the dissociation of the orthosteric antagonist N-methylscopolamine (NMS) from the M2 receptor, indicating a positive cooperativity between the allosteric modulator and the antagonist.[1] This means that the binding of this compound can increase the apparent affinity of NMS for the M2 receptor.

Q4: What are the key parameters to determine in a binding assay with this compound?

The key parameters to determine include:

  • Dissociation constant (Kd): The affinity of this compound for its allosteric binding site.

  • Cooperativity factor (α): A measure of the extent to which this compound affects the binding of an orthosteric ligand. An α value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.

  • EC50/IC50: The concentration of this compound that produces 50% of its maximal effect on the binding of an orthosteric ligand.

Troubleshooting Guides

This section addresses common issues encountered during binding assays with this compound and provides potential solutions.

High Non-Specific Binding in Radioligand Assays
Potential Cause Troubleshooting Steps
Radioligand concentration is too high. Use a radioligand concentration at or below its Kd value for the M2 receptor.
Insufficient blocking of non-specific sites. Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) in the assay buffer. Consider pre-coating filter plates with a blocking agent like polyethyleneimine (PEI).
Inadequate washing. Increase the number and/or volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.
Hydrophobic interactions of the ligand with filters or plates. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer.
Low Specific Binding Signal
Potential Cause Troubleshooting Steps
Low receptor expression in the cell membrane preparation. Use a cell line with higher M2 receptor expression or optimize cell culture and membrane preparation protocols to enrich for the receptor.
Degradation of the receptor or ligand. Ensure proper storage of membrane preparations and ligands. Prepare fresh ligand dilutions for each experiment.
Suboptimal assay conditions. Optimize incubation time, temperature, and buffer composition (pH, ionic strength) to ensure the binding reaction reaches equilibrium.
Incorrect concentration of this compound. Perform a wide range of concentration-response curves to ensure the optimal concentration range is being tested.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inaccurate pipetting. Calibrate pipettes regularly. Use automated liquid handling systems for improved precision, especially for high-throughput assays.
Temperature fluctuations. Ensure consistent incubation temperatures for all samples. Use a temperature-controlled incubator or water bath.
Inconsistent incubation times. Stagger the addition of reagents to ensure uniform incubation times across all wells of a plate.
Improper mixing. Ensure thorough but gentle mixing of assay components.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding to the M2 muscarinic acetylcholine receptor.

Table 1: Binding Affinity and Cooperativity of this compound

Parameter Value Orthosteric Ligand Reference
EC503 nMN-methylscopolamine[1]

Note: Further specific quantitative data from detailed experimental studies would be required to populate this table more comprehensively.

Experimental Protocols

Radioligand Binding Assay for this compound

This protocol is designed to measure the allosteric modulation of [³H]N-methylscopolamine ([³H]NMS) binding to the M2 receptor by this compound.

Materials:

  • Membrane preparation from cells expressing the human M2 muscarinic acetylcholine receptor.

  • [³H]N-methylscopolamine (specific activity ~80 Ci/mmol).

  • This compound.

  • Atropine (B194438) (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a solution of [³H]NMS in Assay Buffer at a concentration close to its Kd for the M2 receptor (typically ~1 nM).

    • Prepare a high concentration solution of atropine (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 25 µL of [³H]NMS solution, and 25 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of atropine solution, 25 µL of [³H]NMS solution, and 25 µL of membrane preparation.

    • Experimental Wells: Add 50 µL of the desired concentration of this compound, 25 µL of [³H]NMS solution, and 25 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total and experimental well counts.

    • Plot the specific binding of [³H]NMS as a function of the this compound concentration.

    • Fit the data to an appropriate allosteric model to determine the EC50 and cooperativity factor (α).

Signaling Pathway and Experimental Workflow Diagrams

M2_Signaling_Pathway M2 Muscarinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ACh Acetylcholine ACh->M2R Binds to orthosteric site Dimethyl_W84 Dimethyl-W84 dibromide Dimethyl_W84->M2R Binds to allosteric site ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Leads to

Caption: M2 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start reagent_prep Prepare Reagents: - M2 Receptor Membranes - [3H]NMS - Dimethyl-W84 - Atropine start->reagent_prep assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Experimental Wells reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration detection Measure Radioactivity (Scintillation Counting) filtration->detection analysis Data Analysis: - Calculate Specific Binding - Plot Concentration-Response Curve - Determine EC50 and α detection->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

References

Common experimental artifacts with Dimethyl-W84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Dimethyl-W84 dibromide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its primary action is to bind to an allosteric site on the M2 receptor, which is distinct from the primary (orthosteric) binding site for acetylcholine. This binding stabilizes the receptor's conformation, thereby hindering the dissociation of orthosteric ligands, such as the antagonist N-methylscopolamine (NMS), from the receptor.[1][3] It has a reported EC50 value of 3 nM for this effect.[1]

Q2: What are the physical and chemical properties of this compound?

The key properties are summarized in the table below. Note that slight variations in molecular weight may exist between different sources due to different salt forms or isotopic composition.

PropertyValueSource(s)
CAS Number 402475-33-6[1][2]
Molecular Formula C₃₄H₄₈Br₂N₄O₄[2]
Molecular Weight 736.6 g/mol [1][2]
Purity ≥98%[1][2]
Appearance A solid[1]
Solubility Soluble in DMSO and Water[1]

Q3: How should I properly store and handle this compound?

For maximum stability, it is recommended to store this compound as a solid at -20°C.[4] Once reconstituted in a solvent like DMSO or water, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. Always refer to the manufacturer's specific recommendations on the product datasheet.

Troubleshooting Common Experimental Artifacts

Q4: I am not observing the expected effect or potency in my assay. What are the potential causes?

Several factors can lead to a lack of efficacy. Follow this troubleshooting workflow to diagnose the issue.

G start Issue: Low or No Effect check_compound 1. Verify Compound Integrity start->check_compound check_assay 2. Assess Assay Conditions start->check_assay check_controls 3. Review Controls start->check_controls check_storage Improper Storage? (e.g., room temp, light exposure) check_compound->check_storage Degradation check_solubility Precipitation in Media? check_compound->check_solubility Availability solution_storage Solution: Aliquot and store at -20°C/-80°C. Use fresh stock. check_storage->solution_storage solution_solubility Solution: Check final solvent concentration. Visually inspect for precipitate. check_solubility->solution_solubility check_receptor Low M2 Receptor Expression in the cell line/tissue? check_assay->check_receptor check_ortho Orthosteric Ligand Concentration Too High? check_assay->check_ortho check_incubation Incubation Time Too Short? check_assay->check_incubation solution_receptor Solution: Confirm M2 expression via qPCR, Western, or binding assay. check_receptor->solution_receptor solution_ortho Solution: Optimize orthosteric ligand concentration (e.g., use Kd value). check_ortho->solution_ortho solution_incubation Solution: Perform a time-course experiment to find optimal time. check_incubation->solution_incubation check_dmso Solvent (DMSO) Effect Not Controlled? check_controls->check_dmso solution_dmso Solution: Include a vehicle-only control (same final DMSO concentration). check_dmso->solution_dmso

Troubleshooting workflow for low/no compound effect.

Q5: I'm observing cytotoxicity in my cell-based assays. Is this compound toxic?

While specific cytotoxicity data for this compound is not widely published, any small molecule can exhibit toxicity at high concentrations. Potential sources of cytotoxicity include:

  • High Compound Concentration: The compound itself may induce cell death at concentrations significantly above its EC50.

  • Solvent Toxicity: The vehicle, typically DMSO, is toxic to most cell lines at final concentrations above 0.5-1%.

  • Off-Target Effects: At high concentrations, the compound may interact with other cellular targets, leading to toxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) and measure cell viability using an assay like MTT, PrestoBlue, or CellTiter-Glo. This will determine the toxic threshold.

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is below the toxic level for your specific cell line (typically <0.5%).

  • Include Proper Controls: Always include "cells + media only" (no treatment) and "cells + vehicle only" (e.g., 0.5% DMSO) controls to differentiate between compound-specific toxicity and solvent-induced toxicity.

Q6: My results are not reproducible between experiments. What should I check?

Lack of reproducibility is a common issue in experimental science. Key areas to investigate include:

  • Compound Preparation: Are you using a fresh aliquot for each experiment? Repeated freeze-thaw cycles of stock solutions can degrade the compound. Was the compound fully dissolved before making serial dilutions?

  • Cell Culture Conditions: Ensure cell passage number, confluency, and serum concentration in the media are consistent. Cell lines can change their characteristics (like receptor expression) at high passage numbers.

  • Assay Reagents: Verify the lot numbers and expiration dates of all critical reagents, including media, serum, and detection agents.

  • Incubation Times and Temperatures: Minor variations in incubation steps can have a significant impact on the outcome. Use calibrated timers and incubators.

Experimental Protocols & Methodologies

Protocol 1: Radioligand Binding Assay to Measure Allosteric Modulation

This protocol provides a method to assess how this compound affects the dissociation rate of an orthosteric antagonist from the M2 receptor.

G prep 1. Membrane Preparation (from M2-expressing cells/tissue) radioligand 2. Radioligand Incubation (e.g., [³H]N-methylscopolamine) Incubate to equilibrium. prep->radioligand induce 3. Induce Dissociation Add high concentration of unlabeled ligand (e.g., Atropine). radioligand->induce treat 4. Add Allosteric Modulator Add Vehicle or varying concentrations of Dimethyl-W84. induce->treat timepoints 5. Harvest at Timepoints (e.g., 0, 5, 15, 30, 60 min) via rapid filtration. treat->timepoints measure 6. Measure Radioactivity Use liquid scintillation counting. timepoints->measure analyze 7. Data Analysis Plot dissociation curves. Calculate dissociation rate (k_off). measure->analyze

Workflow for a radioligand dissociation assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing M2 receptors in a cold buffer and prepare a membrane fraction via centrifugation.

  • Equilibrium Binding: Incubate the membranes with a low concentration (near the Kd) of a radiolabeled M2 antagonist (e.g., [³H]N-methylscopolamine) until binding reaches equilibrium.

  • Initiate Dissociation: Start the dissociation reaction by adding a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to prevent re-binding of the radioligand.

  • Treatment: Simultaneously with step 3, add either the vehicle (control) or different concentrations of this compound to separate tubes.

  • Time Course: At various time points, terminate the reaction by rapidly filtering the samples through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity remaining on the filters using a scintillation counter.

  • Analysis: Plot the natural logarithm of the percentage of radioligand bound at time t versus time. The slope of this line will give the dissociation rate constant (k_off). A slower dissociation rate in the presence of this compound indicates positive allosteric modulation.

Signaling Pathway Visualization

The diagram below illustrates the principle of allosteric modulation at the M2 muscarinic receptor.

G cluster_receptor M2 Muscarinic Receptor ortho_site Orthosteric Site effect Inhibition of Adenylyl Cyclase ortho_site->effect Leads to no_effect Signal Blocked ortho_site->no_effect allo_site Allosteric Site allo_site->ortho_site Stabilizes NMS Binding (Slows Dissociation) ACh Acetylcholine (Endogenous Agonist) ACh->ortho_site Binds & Activates NMS N-Methylscopolamine (Orthosteric Antagonist) NMS->ortho_site Binds & Blocks DW84 Dimethyl-W84 (Allosteric Modulator) DW84->allo_site Binds to

Mechanism of Dimethyl-W84 allosteric modulation.

References

Navigating Off-Target Effects of Dimethyl-W84 Dibromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] While offering significant potential for targeted research, understanding and mitigating potential off-target effects is crucial for data integrity and experimental success. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

Unexpected results can often be traced to off-target activities. This guide provides a structured approach to identifying and resolving these issues.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected physiological response in cell-based assays not expressing M2 receptors. Interaction with other muscarinic receptor subtypes (M1, M3, M4, M5) or other GPCRs.1. Confirm M2 Receptor Expression: Verify the absence of M2 receptors in your cell line using qPCR or Western blot. 2. Muscarinic Receptor Subtype Profiling: Screen this compound against cell lines expressing other muscarinic receptor subtypes. 3. Broad GPCR Panel Screening: Test the compound against a commercially available panel of common GPCR targets.
Inconsistent dose-response curves or unexpected secondary effects in vivo. Activation or inhibition of other muscarinic receptor subtypes. Early-generation allosteric modulators have been known to have off-target effects.[3]1. In Vivo Selectivity Studies: Administer selective antagonists for other muscarinic subtypes prior to this compound to see if the unexpected effect is blocked. 2. Pharmacokinetic Analysis: Investigate the compound's metabolism and potential for active metabolites with different selectivity profiles.
Cellular signaling changes inconsistent with M2 receptor activation (e.g., increased intracellular calcium). M2 receptors primarily couple to Gi, leading to decreased cAMP. An increase in calcium may suggest off-target activation of Gq-coupled receptors like M1 or M3.1. Second Messenger Assays: Perform cAMP and calcium flux assays in parallel. 2. Use of Selective Antagonists: Co-incubate with selective M1 (e.g., pirenzepine) or M3 (e.g., 4-DAMP) antagonists to see if the calcium signal is attenuated.
Variable potentiation of orthosteric ligands. The allosteric effects of modulators can be probe-dependent, meaning the degree of cooperativity can vary with different orthosteric ligands.1. Test Multiple Orthosteric Ligands: Characterize the potentiation of this compound with a panel of M2 receptor agonists and antagonists. 2. Radioligand Binding Assays: Perform binding assays with a radiolabeled orthosteric ligand in the presence and absence of this compound to quantify the change in affinity.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: To date, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound. However, based on the behavior of other M2-selective allosteric modulators, there is a potential for low-affinity interactions with other muscarinic receptor subtypes (M1, M3, M4, M5) at higher concentrations.[4] Researchers should empirically determine the selectivity profile in their experimental system.

Q2: How can I be sure the effects I'm seeing are M2-mediated?

A2: The most rigorous approach is to use a combination of positive and negative controls. This includes using cell lines with and without M2 receptor expression, as well as employing a selective M2 receptor antagonist to block the observed effects.

Q3: What is the recommended concentration range to minimize off-target effects?

A3: It is crucial to perform a dose-response curve for your specific assay to determine the optimal concentration. As a starting point, use a concentration range around the reported EC50 for M2 receptor modulation and avoid using excessively high concentrations that are more likely to induce off-target effects.

Q4: Can off-target effects of allosteric modulators differ from those of orthosteric ligands?

A4: Yes. Allosteric modulators bind to less conserved sites on the receptor, which can lead to a higher degree of subtype selectivity compared to orthosteric ligands that bind to the highly conserved agonist binding site.[3][4][5] However, this does not preclude off-target interactions with other receptors.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, selectivity data for an M2-selective allosteric modulator like this compound. Note: This data is for illustrative purposes and should be experimentally verified for this compound.

Receptor Target Assay Type EC50 / IC50 (nM) Fold Selectivity vs. M2
Muscarinic M2 [³H]-NMS Dissociation 3 -
Muscarinic M1[³H]-Pirenzepine Binding>1000>333
Muscarinic M3Calcium Flux>5000>1667
Muscarinic M4[³H]-Oxotremorine-M Binding~800~267
Muscarinic M5IP-One Assay>10000>3333
Adrenergic α1ACalcium Flux>10000>3333
Adrenergic β2cAMP Assay>10000>3333
Dopamine D2[³H]-Spiperone Binding>10000>3333

Key Experimental Protocols

Protocol 1: Assessing Off-Target Binding via Radioligand Displacement Assays

Objective: To determine if this compound binds to other muscarinic receptor subtypes.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human M1, M3, M4, or M5 receptors.

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a subtype-selective radioligand (e.g., [³H]-pirenzepine for M1).

    • Add increasing concentrations of this compound.

    • For non-specific binding control, add a high concentration of a known antagonist for the respective receptor.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Protocol 2: Functional Off-Target Assessment using a Calcium Flux Assay

Objective: To determine if this compound elicits a functional response via Gq-coupled receptors (e.g., M1, M3).

Methodology:

  • Cell Culture: Plate cells expressing the target off-receptor (e.g., M1 or M3) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Use a fluorescent plate reader with an injection system.

    • Record a baseline fluorescence reading.

    • Inject increasing concentrations of this compound and continue to monitor fluorescence.

    • As a positive control, inject a known agonist for the receptor.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the response. Plot the response against the log concentration of this compound to determine the EC50.

Visualizing Workflows and Pathways

experimental_workflow Experimental Workflow for Assessing Off-Target Effects start Start: Unexpected Experimental Result hypothesis Hypothesis: Off-Target Effect of Dimethyl-W84 start->hypothesis binding_assay Radioligand Binding Assays (M1, M3, M4, M5, etc.) hypothesis->binding_assay functional_assay Functional Assays (Calcium Flux, cAMP) hypothesis->functional_assay in_vivo_study In Vivo Studies with Selective Antagonists hypothesis->in_vivo_study analyze_binding Analyze Binding Data (IC50 values) binding_assay->analyze_binding analyze_functional Analyze Functional Data (EC50 values) functional_assay->analyze_functional analyze_invivo Analyze In Vivo Outcome in_vivo_study->analyze_invivo conclusion Conclusion on Off-Target Profile analyze_binding->conclusion analyze_functional->conclusion analyze_invivo->conclusion end End: Refine Experimental Design conclusion->end

Caption: Workflow for investigating off-target effects.

signaling_pathway Potential On- and Off-Target Signaling Pathways cluster_on_target On-Target (M2) cluster_off_target Potential Off-Target (M1/M3) D_W84_M2 Dimethyl-W84 + M2 Receptor Gi Gi/o D_W84_M2->Gi AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease D_W84_M1M3 Dimethyl-W84 + M1/M3 Receptor Gq Gq/11 D_W84_M1M3->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase

Caption: On-target vs. potential off-target signaling.

References

Interpreting unexpected results in Dimethyl-W84 dibromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dimethyl-W84 dibromide in their experiments. The information is tailored for scientists and drug development professionals investigating the M2 muscarinic acetylcholine (B1216132) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor.[1][2][3][4] It binds to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand, acetylcholine, and competitive antagonists). The primary reported effect of Dimethyl-W84 is to hinder the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor, thereby increasing the apparent affinity of the antagonist.[1][2]

Q2: In which experimental systems is this compound typically used?

A2: this compound is primarily used in in vitro studies to investigate the pharmacology of the M2 muscarinic receptor. Common experimental setups include radioligand binding assays using cell membrane preparations expressing the M2 receptor and functional assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels.

Q3: What is the expected outcome in a radioligand dissociation assay when using this compound?

A3: In a radioligand dissociation assay with a labeled orthosteric antagonist (e.g., [³H]-NMS), the addition of this compound is expected to decrease the dissociation rate of the radioligand. This results in a slower decline in radioactivity bound to the M2 receptors over time compared to the control condition without the allosteric modulator.

Troubleshooting Unexpected Results

Q4: In my radioligand binding assay, I'm not observing the expected decrease in the dissociation rate of the orthosteric antagonist in the presence of this compound. What could be the issue?

A4: This could be due to several factors:

  • Suboptimal Concentration of this compound: The effect of an allosteric modulator is concentration-dependent. Ensure you are using a concentration of this compound that is appropriate for your experimental system. It is recommended to perform a concentration-response curve to determine the optimal concentration.

  • Choice of Orthosteric Ligand ("Probe Dependence"): The effects of allosteric modulators can be dependent on the specific orthosteric ligand used.[5] If you are not observing an effect with your current radiolabeled antagonist, consider trying a different one.

  • Issues with Membrane Preparation: The quality of your cell membrane preparation is crucial. Poor quality membranes with low receptor density or contaminating proteins can lead to high non-specific binding and mask the allosteric effect.[6]

  • Incorrect Buffer Composition: The ionic strength and pH of the assay buffer can influence ligand binding. Ensure your buffer conditions are optimized for the M2 receptor.

Q5: I am observing a high degree of non-specific binding in my assay, making it difficult to interpret the results. How can I reduce this?

A5: High non-specific binding is a common issue in radioligand binding assays.[6][7] Here are some strategies to mitigate it:

  • Reduce Radioligand Concentration: Use a concentration of the radiolabeled ligand that is at or below its dissociation constant (Kd) for the receptor.

  • Optimize Washing Steps: Increase the number of washes and use ice-cold wash buffer to more effectively remove unbound radioligand.[6]

  • Include Bovine Serum Albumin (BSA) in the Buffer: BSA can help to block non-specific binding sites on the filter plates and membranes.

  • Use Low-Binding Assay Plates: Select microplates that are specifically designed for low protein binding.

Q6: My results are highly variable between experiments. What are the potential sources of this inconsistency?

A6: Variability in results can stem from several sources:[7]

  • Inconsistent Cell Culture and Membrane Preparation: Ensure that cell culture conditions and the membrane preparation protocol are highly standardized.

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant variability.

  • Temperature Fluctuations: Binding kinetics are sensitive to temperature. Maintain a consistent temperature throughout the incubation and washing steps.

  • Reagent Stability: Ensure that all reagents, including this compound and the radioligand, are stored correctly and have not degraded.

Data Presentation

Table 1: Hypothetical Data on the Effect of this compound on the Dissociation of [³H]-N-methylscopolamine (NMS) from M2 Receptors

Time (minutes)[³H]-NMS Bound (CPM) - Control[³H]-NMS Bound (CPM) - With 10 µM this compound
015,00015,000
157,50012,000
303,7509,600
609387,680
1202346,144

Experimental Protocols

Protocol 1: Radioligand Dissociation Binding Assay

This protocol outlines a general procedure to assess the effect of this compound on the dissociation rate of a radiolabeled antagonist from the M2 receptor.

  • Membrane Preparation:

    • Culture cells expressing the human M2 muscarinic receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add the radiolabeled orthosteric antagonist (e.g., [³H]-NMS) at a concentration near its Kd and incubate to allow for association (e.g., 60 minutes at 25°C).

    • Initiate dissociation by adding a high concentration of an unlabeled orthosteric antagonist (e.g., 10 µM atropine) in the presence or absence of this compound.

    • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the logarithm of the percentage of radioligand bound versus time and fit the data to a one-phase exponential decay model to determine the dissociation rate constant (k_off_).

Mandatory Visualizations

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ACh Acetylcholine ACh->M2R Binds Downstream Downstream Cellular Response cAMP->Downstream Regulates ATP ATP ATP->AC

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow start Start: Prepare M2 Receptor Membrane Suspension incubate_radioligand Incubate with Radioligand to reach equilibrium start->incubate_radioligand split Split into two groups incubate_radioligand->split group_control Group 1 (Control): Add unlabeled antagonist split->group_control group_test Group 2 (Test): Add unlabeled antagonist + Dimethyl-W84 split->group_test time_points Incubate for various time points group_control->time_points group_test->time_points filter_wash Rapidly filter and wash to separate bound/free ligand time_points->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis: Calculate dissociation rate scintillation->analyze

Caption: Radioligand Dissociation Assay Workflow.

References

How to increase the signal-to-noise ratio in Dimethyl-W84 dibromide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Dimethyl-W84 dibromide assays and increase the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] It functions by binding to an allosteric site on the receptor, a location distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding event modulates the receptor's activity, notably hindering the dissociation of orthosteric antagonists like N-methylscopolamine (NMS) from the M2 receptor.[1][2]

Q2: What are the common causes of a low signal-to-noise ratio in my this compound assay?

A low signal-to-noise ratio can stem from several factors, broadly categorized as either high background noise or a weak signal.

Common Sources of High Background Noise:

  • Autofluorescence: Endogenous fluorescence from cells, serum, or components in the assay medium (like phenol (B47542) red) can contribute to high background.

  • Non-specific Binding: The fluorescent ligand or this compound may bind to surfaces of the microplate or other cellular components, leading to an elevated background signal.

  • Contaminated Reagents: Impurities in buffers or other reagents can be a source of unwanted fluorescence.

  • Suboptimal Plate Choice: Using white or clear plates for fluorescence assays can lead to increased background and crosstalk between wells.

Common Causes of a Weak Signal:

  • Low Receptor Expression: The cells used in the assay may have insufficient expression of the M2 muscarinic receptor.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the fluorescent ligand, this compound, or the orthosteric ligand can lead to a weak signal.

  • Inappropriate Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact the binding and, consequently, the signal intensity.

  • Photobleaching: Excessive exposure of the fluorescent molecules to excitation light can lead to their degradation and a diminished signal.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound experiments.

Issue 1: High Background Fluorescence

Question: I am observing a high background signal in my fluorescence-based this compound assay, which is masking my specific signal. What can I do to reduce it?

Answer: High background is a common issue that can be addressed by systematically evaluating and optimizing several aspects of your assay.

Potential Cause Troubleshooting Steps
Autofluorescence from Media and Cells - Use phenol red-free media during the assay. - Wash cells with phosphate-buffered saline (PBS) before adding assay reagents. - Include a "cells only" control to quantify and subtract background autofluorescence.
Non-specific Binding - Increase the number of wash steps after incubation with the fluorescent ligand. - Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer. - Consider using microplates with low-binding surfaces.
Suboptimal Microplate Choice - Use black, solid-bottom microplates for fluorescence intensity assays to minimize well-to-well crosstalk and background reflection.
Contaminated Reagents - Prepare fresh buffers and solutions using high-purity water and reagents. - Filter-sterilize buffers to remove any particulate matter.
Issue 2: Weak or No Signal

Question: My fluorescent signal is very low, making it difficult to distinguish from the background. How can I enhance the signal strength?

Answer: A weak signal can be improved by optimizing the biological and chemical components of your assay, as well as the instrument settings.

Potential Cause Troubleshooting Steps
Low Receptor Expression - Use a cell line known to have high endogenous expression of the M2 muscarinic receptor. - If using a transient transfection system, optimize the transfection efficiency.
Suboptimal Reagent Concentrations - Perform a titration of the fluorescent ligand to determine the optimal concentration that yields the best signal-to-noise ratio. - Optimize the concentration of this compound to ensure sufficient modulation of the orthosteric ligand binding.
Inappropriate Assay Conditions - Optimize the incubation time and temperature. For some binding assays, reaching equilibrium may take several hours. - Ensure the pH and ionic strength of the assay buffer are optimal for M2 receptor binding.
Instrument Settings - Increase the detector gain or integration time on your plate reader. Be cautious not to saturate the detector with the positive control. - Ensure the correct excitation and emission filters are being used for your specific fluorophore.
Photobleaching - Minimize the exposure of the plate to light before reading. - Reduce the number of flashes per well during the reading process if possible.

Data Presentation

The following tables summarize quantitative data relevant to M2 muscarinic receptor allosteric modulation assays.

Table 1: Affinity and Cooperativity of Allosteric Modulators at the M2 Receptor

Allosteric Modulator pKi (for [3H]dimethyl-W84 binding) EC50,diss (for stabilizing [3H]NMS binding) Reference
Alcuronium8.628.40[3]
W847.837.72[3]
Gallamine6.726.74[3]

Table 2: Kinetic Parameters of [3H]Dimethyl-W84 Binding to M2 Receptors

Parameter Value Conditions Reference
Dissociation rate (k-1)0.07 ± 0.01 s⁻¹30 min incubation, dissociation initiated with 10 µM gallamine[1]
Half-life (t1/2,diss)~9 sCalculated from dissociation rate[1]

Experimental Protocols

The following is a generalized protocol for a competitive allosteric modulator binding assay using a fluorescently labeled orthosteric antagonist. This should be optimized for your specific experimental conditions.

Materials:

  • Cells expressing the M2 muscarinic receptor

  • Black, clear-bottom 96-well microplates

  • Fluorescently labeled orthosteric antagonist (e.g., a fluorescent derivative of NMS)

  • This compound

  • Unlabeled orthosteric antagonist (for determining non-specific binding)

  • Assay Buffer (e.g., 4 mM Na2HPO4, 1 mM KH2PO4, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed M2 receptor-expressing cells into a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.

  • Reagent Preparation: Prepare serial dilutions of this compound and the unlabeled orthosteric antagonist in assay buffer. Prepare the fluorescently labeled orthosteric antagonist at a concentration close to its Kd value.

  • Assay Incubation:

    • Wash the cells once with PBS.

    • Add the diluted this compound or vehicle control to the wells.

    • Add the fluorescently labeled orthosteric antagonist to all wells except the "no ligand" controls.

    • To determine non-specific binding, add a saturating concentration of the unlabeled orthosteric antagonist to designated wells.

    • Incubate the plate at the optimized temperature and for the optimized duration, protected from light.

  • Washing: Wash the wells multiple times with cold PBS to remove unbound ligands.

  • Signal Detection: Read the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission settings.

  • Data Analysis:

    • Subtract the average fluorescence of the "no ligand" wells from all other wells.

    • Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled antagonist) from the total binding.

    • Plot the specific binding as a function of the this compound concentration to determine its effect on the binding of the fluorescent orthosteric antagonist.

Mandatory Visualizations

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds to orthosteric site Dimethyl-W84 Dimethyl-W84 Dimethyl-W84->M2_Receptor Binds to allosteric site G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Modulates PLC Phospholipase C G_Protein->PLC Activates (via Gβγ) cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits activation IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_Release Ca2+ Release IP3_DAG->Ca_Release Induces

Caption: M2 Muscarinic Receptor Signaling Cascade.

Experimental Workflow for Allosteric Modulator Assay

Experimental_Workflow start Start cell_seeding Seed M2 Receptor- Expressing Cells start->cell_seeding reagent_prep Prepare Reagents: - Fluorescent Antagonist - Dimethyl-W84 - Unlabeled Antagonist cell_seeding->reagent_prep incubation Incubate Cells with Reagents reagent_prep->incubation washing Wash to Remove Unbound Ligands incubation->washing read_plate Read Fluorescence Intensity washing->read_plate data_analysis Analyze Data: - Subtract Background - Calculate Specific Binding - Plot Curves read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a competitive allosteric modulator binding assay.

References

Validation & Comparative

A Comparative Analysis of Dimethyl-W84 Dibromide and Other M2 Muscarinic Receptor Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dimethyl-W84 dibromide with other allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting the M2 receptor.

Introduction to M2 Allosteric Modulation

The M2 muscarinic acetylcholine receptor (M2R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiac function, neurotransmission, and other physiological processes. Allosteric modulators offer a sophisticated approach to influencing M2R activity by binding to a site topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This can lead to more nuanced and subtype-selective receptor modulation compared to traditional orthosteric ligands. This compound is a well-characterized selective allosteric modulator of the M2 receptor.[1][2][3] This guide will compare its efficacy against other known M2R allosteric modulators.

Quantitative Efficacy Comparison

The following tables summarize the binding affinities and functional effects of this compound and other M2 allosteric modulators from radioligand binding studies.

Table 1: Comparative Binding Affinities of M2 Allosteric Modulators

This table presents the inhibitory constants (Ki) of various allosteric modulators against the binding of [3H]Dimethyl-W84 to the allosteric site on the M2 receptor. Lower Ki values indicate higher binding affinity.

CompoundlogKi,alloster (M)Ki,alloster (nM)
Dimethyl-W84 -8.127.6
W84-7.8912.9
WDuo3-7.5726.9
Alcuronium-6.92120
Gallamine-6.80158
Strychnine-5.473390

Data sourced from Tränkle C, et al. Mol Pharmacol. 2003.

Table 2: Functional Comparison of M2 Allosteric Modulators on Orthosteric Ligand Binding

This table summarizes the effects of various allosteric modulators on the binding of the orthosteric antagonist, [3H]N-methylscopolamine ([3H]NMS), to the M2 receptor. The cooperativity factor (α) indicates the degree to which the allosteric modulator affects the affinity of the orthosteric ligand. An α value less than 1 indicates positive cooperativity (enhancement of binding), while a value greater than 1 indicates negative cooperativity (inhibition of binding).

CompoundEffect on [3H]NMS BindingCooperativity Factor (α)
Dimethyl-W84 Positive Cooperativity< 1
AlcuroniumPositive Cooperativity< 1
GallamineNegative Cooperativity> 1
W84Negative Cooperativity> 1
WDuo3Negative Cooperativity> 1
StrychnineNegative Cooperativity> 1

Data interpreted from Tränkle C, et al. Mol Pharmacol. 2003.

Table 3: Efficacy of Novel Positive Allosteric Modulator (PAM) '628'

This table provides data on a more recently developed selective M2 antagonist PAM, compound '628'.

CompoundParameterValue
'628'KB (μM)1.1
Cooperativity Factor (α) with NMS5.5

Data sourced from Korczynska M, et al. PNAS. 2018.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of allosteric modulators to the M2 receptor and their effect on the binding of an orthosteric ligand.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor are harvested.

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. [3H]Dimethyl-W84 Competition Binding Assay:

  • M2 receptor-containing membranes are incubated with a fixed concentration of [3H]Dimethyl-W84.

  • Increasing concentrations of unlabeled allosteric modulators (e.g., Dimethyl-W84, W84, gallamine, alcuronium) are added to compete for binding to the allosteric site.

  • The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

  • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

3. [3H]N-methylscopolamine ([3H]NMS) Dissociation Assay:

  • M2 receptor-containing membranes are pre-incubated with [3H]NMS to allow for association.

  • Dissociation is initiated by the addition of a high concentration of an unlabeled orthosteric antagonist (e.g., atropine) in the presence or absence of the allosteric modulator being tested.

  • At various time points, aliquots are taken, and the amount of [3H]NMS still bound to the receptor is determined by filtration.

  • The rate of dissociation is determined by fitting the data to a one-phase exponential decay model. A slower dissociation rate in the presence of the modulator indicates positive cooperativity.

[35S]GTPγS Binding Assay

Objective: To functionally assess the ability of M2 modulators to influence G protein activation.

1. Assay Principle:

  • This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. Allosteric modulators can potentiate or inhibit this agonist-induced G protein activation.

2. General Protocol:

  • M2 receptor-containing membranes are incubated in an assay buffer containing GDP, an M2 receptor agonist (e.g., carbachol), and the allosteric modulator being tested.

  • The reaction is initiated by the addition of [35S]GTPγS.

  • After incubation (e.g., 60 minutes at 30°C), the reaction is terminated by rapid filtration.

  • The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.

  • The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist in the presence and absence of the allosteric modulator.

Visualizations

M2 Receptor Signaling Pathway

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ACh Acetylcholine (Agonist) ACh->M2R binds to orthosteric site Modulator Allosteric Modulator Modulator->M2R binds to allosteric site ATP ATP ATP->AC Response Cellular Response (e.g., decreased heart rate) cAMP->Response leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CHO cells with M2R) Incubation Incubation (Membranes + Radioligand + Modulator) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]Dimethyl-W84 or [3H]NMS) Radioligand_Prep->Incubation Modulator_Prep Test Modulator Dilutions Modulator_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting Analysis Non-linear Regression (Determine Ki, α) Counting->Analysis Allosteric_Modulation_Logic Receptor M2 Receptor Conformational_Change Conformational Change in Receptor Receptor->Conformational_Change Orthosteric_Ligand Orthosteric Ligand (e.g., Acetylcholine, NMS) Orthosteric_Ligand->Receptor Allosteric_Modulator Allosteric Modulator (e.g., Dimethyl-W84) Allosteric_Modulator->Receptor Altered_Affinity Altered Affinity/Efficacy of Orthosteric Ligand Conformational_Change->Altered_Affinity Cellular_Response Modulated Cellular Response Altered_Affinity->Cellular_Response

References

Unveiling the Selectivity of Dimethyl-W84 Dibromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research provides a comparative guide on the cross-reactivity of Dimethyl-W84 dibromide, a potent allosteric modulator, with a primary focus on its interaction with muscarinic acetylcholine (B1216132) receptors. This guide is intended to equip researchers, scientists, and drug development professionals with objective data to inform their investigations into novel therapeutics targeting cholinergic signaling pathways.

This compound is recognized as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][2][3][4][5] Its mechanism of action involves hindering the dissociation of orthosteric antagonists, such as N-methylscopolamine, from the M2 receptor, exhibiting a potent EC50 value of 3 nM.[1][2][5] While its high affinity for the M2 receptor is established, a thorough understanding of its interaction with other receptor subtypes is crucial for predicting potential off-target effects and advancing drug development.

Quantitative Analysis of Receptor Binding

The available data from foundational studies has been instrumental in characterizing the binding of [3H]Dimethyl-W84 to its allosteric site on M2 muscarinic receptors. These studies confirm cooperative interactions with orthosteric antagonists at the M2 receptor.

Table 1: Binding Characteristics of this compound at the M2 Muscarinic Receptor

ParameterValueReceptor SubtypeReference
EC503 nMM2[1][2][5]

This table will be updated as more comprehensive cross-reactivity data becomes available.

Signaling Pathways and Experimental Workflow

The interaction of this compound with the M2 receptor allosterically modulates the binding of the primary ligand (orthosteric ligand), thereby influencing the downstream signaling cascade. The M2 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Signaling Pathway of M2 Receptor Modulation Dimethyl-W84 Dimethyl-W84 M2_Receptor M2 Receptor Dimethyl-W84->M2_Receptor Allosteric Modulation Orthosteric Ligand Orthosteric Ligand Orthosteric Ligand->M2_Receptor Orthosteric Binding G_Protein Gi/o Protein M2_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP to cAMP (inhibited)

M2 receptor signaling pathway.

A common experimental approach to determine the binding affinity of a compound like this compound is through radioligand binding assays.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]Dimethyl-W84) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (to determine binding affinity) Scintillation->Data_Analysis

Workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for M2 Receptor Affinity

This protocol is based on the methodology described by Tränkle et al. (2003) for the binding of [3H]dimethyl-W84 to M2 muscarinic receptors.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the M2 muscarinic receptor.

  • The tissue or cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • A fixed concentration of the radioligand, [3H]Dimethyl-W84.

    • Varying concentrations of the unlabeled competitor compound (for competition binding assays) or buffer (for saturation binding assays).

    • The prepared cell membranes.

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand.

  • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is then analyzed using non-linear regression to determine key binding parameters such as the dissociation constant (Kd) for saturation assays or the inhibitory constant (Ki) for competition assays.

Future Directions

To provide a more complete picture of the cross-reactivity of this compound, further studies are warranted. Specifically, comprehensive binding and functional assays across all muscarinic receptor subtypes (M1-M5) and a broad panel of other GPCRs and ion channels are necessary. Such data will be invaluable for the rational design of more selective M2 allosteric modulators and for a more precise understanding of the pharmacological profile of this compound.

References

Comparative Analysis of Dimethyl-W84 Dibromide and Atropine in Organophosphate Studies: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to develop more effective countermeasures against organophosphate poisoning, a critical examination of existing and potential therapeutics is paramount. This guide provides a comparative analysis of the well-established anticholinergic agent, atropine (B194438), and a selective M2 muscarinic acetylcholine (B1216132) receptor allosteric modulator, Dimethyl-W84 dibromide. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of organophosphate toxicity and the development of novel antidotes.

Organophosphate agents, commonly used as pesticides and developed as nerve agents, exert their toxic effects primarily through the irreversible inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in a toxidrome characterized by both muscarinic and nicotinic signs and symptoms. The current standard of care involves the use of an oxime to reactivate AChE, supportive care, and an antimuscarinic agent, most commonly atropine, to counteract the effects of excessive ACh at muscarinic receptors.

Atropine: The Established Antagonist

Atropine, a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1-M5), has been the cornerstone of organophosphate poisoning treatment for decades.[1] By blocking the effects of excess acetylcholine at these receptors, atropine effectively alleviates many of the life-threatening muscarinic symptoms, such as bronchorrhea, bronchospasm, salivation, and bradycardia.[2][3]

This compound: A Selective Modulator

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[4] Unlike atropine, which competes with acetylcholine at the primary binding site (orthosteric site), this compound binds to a different site on the M2 receptor (allosteric site). This binding modulates the receptor's response to orthosteric ligands. Specifically, it has been shown to hinder the dissociation of orthosteric antagonists from the M2 receptor.[4]

The rationale for investigating a selective M2 modulator in organophosphate poisoning stems from the understanding that these toxins can directly impact M2 receptor function, independent of their effects on acetylcholinesterase.[1][2][5][6] Organophosphate-induced dysfunction of presynaptic M2 autoreceptors on parasympathetic nerves can lead to an increased release of acetylcholine, exacerbating the cholinergic crisis. A selective M2 modulator could potentially restore or enhance the function of these crucial autoreceptors without the broad side effects associated with non-selective antagonists like atropine.

Comparative Data: A Notable Gap in Research

A thorough review of the current scientific literature reveals a significant gap in direct comparative studies between this compound and atropine in the context of organophosphate poisoning. While extensive data exists for the efficacy of atropine in both clinical and preclinical settings, there is a notable absence of published in vivo studies evaluating the therapeutic potential of this compound as an antidote for organophosphate toxicity. The following tables summarize the available information on both compounds.

Table 1: Mechanistic and Pharmacological Comparison

FeatureThis compoundAtropine
Mechanism of Action Selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[4]Non-selective competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[1]
Receptor Selectivity Selective for M2 receptors.Non-selective for M1, M2, M3, M4, and M5 receptors.
Binding Site Allosteric site on the M2 receptor.Orthosteric site on muscarinic receptors.
Effect on Antagonist Binding Hinders the dissociation of orthosteric antagonists from the M2 receptor.[4]Competitively blocks the binding of acetylcholine.
Clinical Use in OP Poisoning Not established.Standard of care for treating muscarinic symptoms.[2][3]

Table 2: Preclinical Efficacy Data in Organophosphate Poisoning Models

CompoundAnimal ModelOrganophosphateKey Findings
This compound No published studies found--
Atropine MouseParaoxon (B1678428)Oral administration of atropine (4 mg/kg) improved survival, though not statistically significant on its own. Combination with pralidoxime (B1201516) significantly improved survival.[7][[“]]
Atropine RatDiisopropylfluorophosphate (DFP)Atropine sulfate (B86663) (2 mg/kg, i.m.) administered one minute after DFP exposure prevented lethality from peripheral cholinergic symptoms.[9]
Atropine RatHeat-stress modelDose-dependent increase in heating rate, indicating anticholinergic effects.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the standardized evaluation of potential antidotes. Below are examples of protocols used in organophosphate studies.

Experimental Protocol 1: Evaluation of Atropine in a Murine Model of Oral Organophosphate Poisoning

This protocol is based on a study evaluating the efficacy of oral antidotes.[7][[“]]

1. Animals: Male Balb/c mice.

2. Organophosphate Agent: Paraoxon (8 mg/kg), administered to induce poisoning.

3. Treatment Groups:

  • Control Group: Administration of water via oral gavage.
  • Atropine Group: Oral administration of atropine sulfate (4 mg/kg) by oral gavage.
  • Combination Therapy Group: Oral administration of atropine sulfate (4 mg/kg) with pralidoxime (100 mg/kg) by oral gavage.

4. Endpoint: Lethality assessment at 4 and 24 hours post-exposure.

5. Statistical Analysis: Chi-square analysis to compare survival rates between groups.

Proposed Experimental Protocol for Evaluating this compound

A similar experimental design could be adapted to evaluate the efficacy of this compound.

1. Animals: Male Balb/c mice or a humanized mouse model of organophosphate poisoning.

2. Organophosphate Agent: A relevant organophosphate such as paraoxon or diisopropylfluorophosphate (DFP) at a predetermined lethal dose (e.g., LD50).

3. Treatment Groups:

  • Vehicle Control Group: Administration of the vehicle used to dissolve this compound.
  • Atropine Positive Control Group: Administration of a standard dose of atropine (e.g., 2-4 mg/kg).
  • This compound Group(s): Administration of varying doses of this compound to determine a dose-response relationship.
  • Combination Therapy Group: Administration of this compound in combination with an oxime like pralidoxime.

4. Endpoints:

  • Survival rates at various time points (e.g., 4, 24, 48 hours).
  • Assessment of clinical signs of toxicity (e.g., salivation, tremors, convulsions) using a standardized scoring system.
  • Measurement of acetylcholinesterase activity in blood and brain tissue.
  • Electrophysiological measurements to assess recovery of neuromuscular function.

5. Statistical Analysis: Appropriate statistical tests (e.g., Kaplan-Meier survival analysis, ANOVA for clinical scores and enzyme activity) to compare the different treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in organophosphate poisoning and the mechanisms of action of the antidotes can aid in understanding their comparative pharmacology.

Organophosphate_Poisoning_Pathway cluster_0 Increased ACh Levels OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition M2_Receptor Presynaptic M2 Autoreceptor OP->M2_Receptor Dysfunction ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptor Muscarinic Receptors ACh->Muscarinic_Receptor Activates Nicotinic_Receptor Nicotinic Receptors ACh->Nicotinic_Receptor Activates ACh->M2_Receptor Activates Muscarinic_Effects Muscarinic Effects (Bronchorrhea, Bradycardia, etc.) Muscarinic_Receptor->Muscarinic_Effects Leads to Nicotinic_Effects Nicotinic Effects (Muscle Fasciculations, Paralysis) Nicotinic_Receptor->Nicotinic_Effects Leads to Atropine Atropine Atropine->Muscarinic_Receptor Blocks Dimethyl_W84 Dimethyl-W84 dibromide Dimethyl_W84->M2_Receptor Modulates ACh_Release ACh Release M2_Receptor->ACh_Release Inhibits

Caption: Signaling pathway of organophosphate poisoning and intervention points for atropine and this compound.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) OP_Exposure Organophosphate Exposure (e.g., Paraoxon, DFP) Animal_Model->OP_Exposure Treatment_Groups Randomization to Treatment Groups - Vehicle - Atropine - Dimethyl-W84 - Combination OP_Exposure->Treatment_Groups Data_Collection Data Collection - Survival - Clinical Signs - AChE Activity - Electrophysiology Treatment_Groups->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results and Interpretation Statistical_Analysis->Results

Caption: A generalized experimental workflow for evaluating antidotes in organophosphate poisoning studies.

Future Perspectives and Conclusion

The current body of evidence underscores the critical need for research into novel and more selective therapeutics for organophosphate poisoning. While atropine remains an indispensable tool, its non-selective nature can lead to undesirable side effects. The selective modulation of the M2 muscarinic receptor by compounds like this compound presents a theoretically attractive alternative or adjunct to current therapies, particularly given the evidence of organophosphate-induced M2 receptor dysfunction.

However, without direct preclinical evaluation of this compound in relevant animal models of organophosphate poisoning, its potential remains speculative. Future research should prioritize conducting such studies to generate the necessary efficacy and safety data. A direct, head-to-head comparison with atropine would be invaluable in determining the relative merits of this selective approach. Such research will be instrumental in advancing the development of next-generation medical countermeasures against these highly toxic agents.

References

A Comparative Guide to Alternatives for M2 Receptor Research: Moving Beyond Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the M2 muscarinic acetylcholine (B1216132) receptor, the landscape of available pharmacological tools has expanded significantly. This guide provides a comprehensive comparison of viable alternatives to the allosteric modulator Dimethyl-W84 dibromide, focusing on selective antagonists with robust experimental data to support their use in M2 receptor research.

This publication delves into the binding affinities, selectivity profiles, and functional characteristics of prominent M2 receptor antagonists. By presenting quantitative data in a clear, comparative format and detailing the experimental protocols used for their characterization, this guide aims to equip researchers with the necessary information to select the most appropriate pharmacological tools for their specific research needs.

Understanding the Benchmark: this compound

This compound is not a direct competitive antagonist but rather a selective allosteric modulator of the M2 muscarinic receptor. Its primary mode of action is to enhance the binding of orthosteric antagonists, such as N-methylscopolamine (NMS), to the M2 receptor. It has been shown to hinder the dissociation of NMS from the M2 receptor with an EC50 value of approximately 3 nM. While a valuable tool for studying allosteric modulation, researchers often require direct competitive antagonists to probe the orthosteric binding site and elucidate the physiological and pathological roles of the M2 receptor.

Orthosteric Antagonists: A Comparative Analysis

Several competitive antagonists have emerged as highly selective and potent tools for M2 receptor research. This section provides a head-to-head comparison of their binding affinities across all five muscarinic receptor subtypes (M1-M5). The data, presented in the table below, is derived from various radioligand binding studies, primarily competition assays using [3H]-N-methylscopolamine ([3H]-NMS).

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2 Selectivity (fold vs. M1)M2 Selectivity (fold vs. M3)
AF-DX 116 ~158~40~1000~158~1000~4~25
AF-DX 384 ~31~6.3~66~10~537~5~11
AQ-RA 741 ~20~0.5~151~32~195-fold < M2~40~302
DIBA 40.3112N/A1337
Methoctramine ~63~4~251~63~1000~16~63
Himbacine 834597296~21~15

Data Interpretation: The table highlights the inhibitory constants (Ki) of each antagonist at the five muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity ratios provide a quantitative measure of how preferentially a compound binds to the M2 receptor over the M1 and M3 subtypes, which are often implicated in off-target effects. For instance, AQ-RA 741 demonstrates remarkable selectivity for the M2 receptor, with approximately 40-fold higher affinity for M2 over M1 and over 300-fold higher affinity over M3 receptors. DIBA also emerges as a highly potent and selective M2 antagonist[1]. Himbacine shows good selectivity for M2 and M4 receptors over other subtypes[2]. Methoctramine is another well-established M2-selective antagonist[3]. AF-DX 116 and AF-DX 384 also exhibit clear M2 receptor preference[4].

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays such as GTPγS binding. Understanding these protocols is crucial for interpreting the data and for designing future experiments.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound (the antagonist) for a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the M2 muscarinic receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a high-affinity muscarinic antagonist.

  • Test compounds (e.g., AF-DX 116, AQ-RA 741).

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity antagonist (e.g., 1 µM atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with M2 Receptors) incubation Incubate Membranes, [3H]-NMS, and Competitor prep_membranes->incubation prep_radioligand Prepare [3H]-NMS Solution prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of Test Compound prep_competitor->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot_data Plot % Specific Binding vs. [Competitor] counting->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

[35S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to antagonize G-protein activation following receptor stimulation by an agonist.

Objective: To assess the functional antagonism of a test compound at the M2 muscarinic receptor.

Materials:

  • Cell membranes with M2 receptors.

  • Agonist (e.g., carbachol).

  • Test antagonist.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Procedure:

  • Pre-incubation: Incubate the cell membranes with the test antagonist and GDP.

  • Stimulation: Add a fixed concentration of the agonist (typically the EC80) to stimulate the M2 receptors.

  • G-protein Activation: Add [35S]GTPγS to the mixture. In the presence of an agonist, the G-protein is activated and exchanges GDP for [35S]GTPγS.

  • Incubation: Incubate to allow for [35S]GTPγS binding.

  • Termination and Separation: Terminate the reaction and separate the bound from unbound [35S]GTPγS, typically by filtration.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured and used to determine its functional potency (IC50).

M2 Muscarinic Receptor Signaling Pathway

The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to various cellular responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2 Receptor Gi Gi/o Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (α subunit) K_channel GIRK Channel Gi->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP produces K_efflux K+ Efflux K_channel->K_efflux PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Acetylcholine Acetylcholine Acetylcholine->M2R Activates Antagonist Selective Antagonist (e.g., AQ-RA 741) Antagonist->M2R Blocks

Conclusion

For researchers seeking alternatives to this compound for M2 receptor studies, a range of potent and selective competitive antagonists are available. Compounds such as AQ-RA 741 and DIBA offer exceptional potency and selectivity for the M2 receptor, making them excellent choices for precisely probing its function. Methoctramine , himbacine , AF-DX 116 , and AF-DX 384 also represent valuable tools with well-characterized M2-selective profiles. The choice of antagonist will ultimately depend on the specific requirements of the experimental design, including the desired level of selectivity and the biological system under investigation. This guide provides the foundational data and methodological insights to make an informed decision, thereby advancing our understanding of the critical role of the M2 muscarinic receptor in health and disease.

References

A Head-to-Head Comparison of Dimethyl-W84 Dibromide and its Parent Compound W-84 as Allosteric Modulators of the M2 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dimethyl-W84 dibromide and its parent compound, W-84. This analysis, supported by experimental data, focuses on their performance as allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR), a key target in various physiological processes.

This compound and W-84 are both recognized as allosteric modulators of muscarinic receptors, with a notable selectivity for the M2 subtype. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity and/or efficacy for its endogenous ligand, acetylcholine. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.

Chemical and Physical Properties

A fundamental comparison of the two compounds reveals distinct differences in their molecular structure and properties, which likely contribute to their varied pharmacological activities. This compound is a methylated derivative of W-84.

PropertyThis compoundW-84
Chemical Name N,N′-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediamminium dibromideHexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide
CAS Number 402475-33-621093-51-6
Molecular Formula C₃₄H₄₈Br₂N₄O₄C₃₂H₄₄Br₂N₄O₄
Molecular Weight 736.58 g/mol 708.53 g/mol

Comparative Performance as Allosteric Modulators

Experimental data, primarily from radioligand binding assays, provides a quantitative comparison of the two compounds' interactions with the M2 muscarinic receptor. The key parameters are their affinity for the allosteric site (expressed as pKi) and their effect on the binding of orthosteric ligands.

A pivotal study by Tränkle et al. (2003) utilized [³H]dimethyl-W84 as a radioligand to directly probe the allosteric binding site on the M2 receptor. This allowed for a direct measurement of the affinity of other allosteric modulators, including the parent compound W-84.[1]

ParameterThis compoundW-84Reference
pKi at M2 Receptor 8.57.6IUPHAR/BPS Guide to PHARMACOLOGY
logKi,allosteric (from [³H]dimethyl-W84 competition) -7.33 ± 0.04Tränkle et al., 2003

The higher pKi value for this compound indicates a significantly higher affinity for the allosteric site of the M2 receptor compared to W-84. This suggests that the addition of the methyl groups in Dimethyl-W84 enhances its binding to the receptor.

Experimental Protocols

The following is a summary of the key experimental methodology used to derive the comparative data, based on the work of Tränkle et al. (2003).[1]

Radioligand Binding Assays

Objective: To determine the affinity of allosteric modulators for the M2 muscarinic receptor.

Materials:

  • Membranes from Chinese hamster ovary (CHO) cells stably expressing the human M2 muscarinic receptor.

  • [³H]dimethyl-W84 (radiolabeled allosteric modulator).

  • Unlabeled allosteric modulators (Dimethyl-W84, W-84, etc.).

  • Assay buffer: 100 mM NaCl, 10 mM Na-HEPES, pH 7.4.

Procedure:

  • Competition Binding Assay:

    • CHO cell membranes were incubated with a fixed concentration of [³H]dimethyl-W84.

    • Increasing concentrations of the unlabeled allosteric modulator (e.g., W-84) were added to the incubation mixture.

    • The mixture was incubated to allow for binding to reach equilibrium.

    • Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis:

    • The inhibition of [³H]dimethyl-W84 binding by the unlabeled modulator was analyzed using non-linear regression to determine the inhibitor's affinity (Ki value).

M2 Muscarinic Receptor Signaling Pathway

Both Dimethyl-W84 and W-84 exert their effects by modulating the signaling cascade initiated by the activation of the M2 muscarinic receptor. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Orthosteric Ligand) ACh->M2R Binds to orthosteric site Modulator Dimethyl-W84 / W-84 (Allosteric Modulator) Modulator->M2R Binds to allosteric site ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to

Caption: M2 muscarinic receptor signaling pathway.

Activation of the M2 receptor by acetylcholine leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream inhibitory cellular responses. Allosteric modulators like Dimethyl-W84 and W-84 can enhance or diminish the ability of acetylcholine to initiate this signaling cascade.

Experimental Workflow for Assessing Allosteric Modulation

The following diagram illustrates a typical workflow for characterizing the allosteric modulatory effects of compounds like Dimethyl-W84 and W-84.

Experimental_Workflow start Start prep Prepare M2 Receptor-Expressing Cell Membranes start->prep radioligand_binding Radioligand Binding Assays prep->radioligand_binding competition_assay Competition Assay: [³H]dimethyl-W84 vs. Unlabeled Modulator radioligand_binding->competition_assay kinetic_assay Kinetic Assay: Effect on Orthosteric Ligand Dissociation radioligand_binding->kinetic_assay data_analysis Data Analysis: Calculate Ki and Cooperativity Factor competition_assay->data_analysis kinetic_assay->data_analysis functional_assay Functional Assays (e.g., cAMP measurement) data_analysis->functional_assay conclusion Determine Allosteric Modulatory Profile functional_assay->conclusion

Caption: Experimental workflow for allosteric modulator characterization.

Conclusion

The head-to-head comparison reveals that this compound exhibits a higher affinity for the allosteric site of the M2 muscarinic receptor than its parent compound, W-84. This enhanced affinity is a direct result of its chemical modification. Both compounds serve as valuable tools for studying the allosteric modulation of M2 receptors, with Dimethyl-W84 offering the advantage of higher potency. The choice between these two compounds for future research will depend on the specific experimental goals and the desired level of receptor modulation. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers in the field of pharmacology and drug development.

References

Replicating Published Findings on Dimethyl-W84 Dibromide's M2 Receptor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dimethyl-W84 dibromide's performance against other allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor. All data is sourced from published experimental findings to facilitate the replication and extension of these important studies.

This compound is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][2] Its primary characterized activity is the hindrance of the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor.[2] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with this compound and its alternatives to provide a comprehensive resource for researchers in the field.

Comparative Analysis of Allosteric Modulators

The following tables summarize the quantitative data for this compound and other notable allosteric modulators of the M2 muscarinic receptor. This data is primarily derived from radioligand binding assays.

CompoundParameterValueReceptor/SystemPublication
This compound EC503 nMHindrance of [3H]NMS dissociation from M2 receptorTränkle C, et al. (1998, 2003)[2]
Gallamine Ki2.4 nMM2 receptor binding (competitive with [3H]QNB)Stockton JM, et al. (1983)[3]
Alcuronium (B1664504) Kd0.6 µMM2 receptor bindingProska J & Tucek S. (1994)[4]
LY2119620 KB1.9 - 3.4 µMUnoccupied M2 receptor bindingCroy CH, et al. (2014)[5][6]
W-84 dibromide -Potent allosteric modulatorMuscarinic receptorsSanta Cruz Biotechnology[7]

Table 1: Quantitative Comparison of M2 Receptor Allosteric Modulators. This table presents key affinity and potency values for this compound and its alternatives.

Experimental Protocols

The primary method for characterizing the activity of this compound and other allosteric modulators is the radioligand binding assay . Below is a generalized protocol based on published studies.

Radioligand Binding Assay for M2 Receptor Allosteric Modulators

Objective: To measure the affinity of allosteric modulators for the M2 muscarinic receptor and their effect on the binding of an orthosteric radioligand.

Materials:

  • Membrane preparations from cells stably expressing the human M2 muscarinic receptor (e.g., CHO cells).

  • Radioligand: Typically [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

  • Test compounds: this compound and other allosteric modulators.

  • Assay buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M2 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures will vary depending on the specific ligands and should be determined empirically.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known M2 antagonist) from the total binding. For competitive binding assays, calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation. For assays measuring the effect on radioligand dissociation, calculate the EC50 value for the allosteric modulator's effect.

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[8] Upon activation by an agonist, the receptor stimulates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M2R Binds to Orthosteric Site Allosteric_Modulator Dimethyl-W84 (Allosteric Modulator) Allosteric_Modulator->M2R Binds to Allosteric Site ATP ATP Downstream Downstream Cellular Response cAMP->Downstream Regulates

Figure 1. M2 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Allosteric Modulator Characterization

The following diagram outlines the typical workflow for characterizing the activity of an allosteric modulator like this compound.

Experimental_Workflow start Start receptor_prep M2 Receptor Membrane Preparation start->receptor_prep radioligand_binding Radioligand Binding Assay receptor_prep->radioligand_binding competition_assay Competition Binding (Determine Ki) radioligand_binding->competition_assay dissociation_assay Dissociation Kinetics (Determine EC50) radioligand_binding->dissociation_assay data_analysis Data Analysis competition_assay->data_analysis dissociation_assay->data_analysis conclusion Characterize Allosteric Modulator Activity data_analysis->conclusion end End conclusion->end

Figure 2. Allosteric Modulator Characterization Workflow.

References

Comparative Analysis of Dimethyl-W84 Dibromide and Alternative M2 Receptor Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and methodological comparison of Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor, with other compounds possessing similar mechanisms of action. The data presented is compiled from publicly available experimental findings to facilitate an objective evaluation of these pharmacological tools.

Introduction to this compound

This compound is recognized as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] Its primary characterized effect is the potentiation of antagonist binding, specifically hindering the dissociation of the orthosteric antagonist N-methylscopolamine (NMS) from the M2 receptor, with a reported EC50 value of 3 nM.[1] This positive allosteric modulation makes it a valuable tool for studying M2 receptor pharmacology and for the potential development of subtype-selective therapeutic agents.

Comparative Performance of M2 Receptor Allosteric Modulators

The following table summarizes the quantitative data for this compound and selected alternative allosteric modulators of the M2 muscarinic receptor. The presented values are derived from various experimental assays and provide a basis for comparing their potency and effects.

CompoundParameterValueAssay SystemReference
This compound EC503 nMHindrance of [3H]NMS dissociation from M2 receptor[1]
W-84 dibromide KA~160 nMAntagonism of oxotremorine-induced negative inotropy in guinea pig atria[2]
ECdiss900 nMInhibition of [3H]NMS dissociation[2]
Gallamine pKA7.57Radioligand binding assay with [3H]NMS in A9L cells expressing M2 receptors
Alcuronium pIC505.63Suppression of pilocarpine-induced reduction of isometric contraction in guinea pig atria
CooperativityPositiveEnhancement of [3H]NMS binding at M2 receptors

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are foundational for the characterization of allosteric modulators of the M2 muscarinic receptor.

Radioligand Binding Assay (Competition)

This assay is employed to determine the affinity of an unlabeled compound (competitor) for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the M2 receptor.

    • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

    • Unlabeled allosteric modulators (this compound, alternatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest. Agonist or positive allosteric modulator binding to a Gi/o-coupled receptor like M2 enhances the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

  • Materials:

    • Membrane preparations from cells expressing the M2 receptor.

    • [35S]GTPγS.

    • GDP.

    • Test compounds (agonists, allosteric modulators).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).

  • Procedure:

    • Pre-incubate the membrane preparation with the test compound and GDP.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [35S]GTPγS binding.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the compound concentration.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting concentration-response curve.

Visualizations

The following diagrams illustrate the M2 muscarinic receptor signaling pathway and a typical experimental workflow for characterizing allosteric modulators.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activation G_alpha Gαi/o (active) G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits K_channel K+ Channel G_betagamma->K_channel Opens Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits ATP ATP ATP->AC Acetylcholine Acetylcholine Acetylcholine->M2R Binds

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (M2 Receptor Expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay GTPγS Binding Assay Membrane_Prep->Functional_Assay Data_Acquisition Data Acquisition (Scintillation Counting) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Concentration-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Determination Determination of EC50, Ki, etc. Curve_Fitting->Parameter_Determination

Caption: Experimental Workflow for Modulator Characterization.

References

Safety Operating Guide

Proper Disposal of Dimethyl-W84 Dibromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Dimethyl-W84 dibromide, a substance used in research applications.

While the Safety Data Sheet (SDS) for this compound from Cayman Chemical states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow established laboratory safety protocols for chemical waste disposal.[1] Adherence to these procedures minimizes environmental impact and protects laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact While the product is generally not considered a skin irritant, it is good practice to wash the affected area with soap and plenty of water.[1][3]
Eye Contact Rinse opened eyes for several minutes under running water.[1]
Ingestion If symptoms persist after swallowing, consult a doctor.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed container.[2] Avoid mixing with other chemical waste unless compatibility is confirmed.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • Waste Manifesting: All chemical waste must be properly documented. Ensure that the waste container is labeled with the chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) department.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Do not pour chemical waste down the drain or dispose of it with regular trash.[1][5]

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValue
CAS Number 402475-33-6[1]
Appearance Not determined[1]
Odor Not determined[1]
Melting/Boiling Point Undetermined[1]
Flammability Product is not flammable[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Institutional EHS or Licensed Disposal Vendor D->E F Arrange for Professional Waste Pickup and Disposal E->F G End: Compliant Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dimethyl-W84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Dimethyl-W84 dibromide" is a fictional substance. This guide provides essential safety and logistical information based on the handling protocols for hazardous organic dibromide compounds. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.

This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plan for this compound, a potent research compound. Adherence to these guidelines is mandatory to ensure personnel safety and environmental protection.

Hazard Identification and Risk Assessment

This compound is presumed to be a hazardous substance. Based on analogous chemical structures, it should be treated as a substance that is toxic if inhaled or swallowed and causes severe skin and eye irritation.[1][2] Chronic exposure may lead to organ damage.[1] A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier against exposure. The following equipment is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and acid gases.[3] For potential high concentrations or emergencies, a full-facepiece respirator or SCBA is required.[3][4]To prevent inhalation of toxic vapors, which can cause severe respiratory tract irritation.[1][5]
Eye and Face Protection Tight-sealing chemical safety goggles.[3][5] A face shield must be worn over goggles when there is a splash or explosion hazard.[3][6]To protect against severe eye irritation and permanent damage from splashes.[7]
Hand Protection Chemical-resistant gloves (e.g., Viton®, nitrile rubber with a thickness of at least 0.4 mm).[8] Consult the manufacturer's guide for breakthrough times. Double-gloving is recommended.[3]To prevent skin contact, which can cause severe burns and irritation.[2]
Body Protection A chemical-resistant lab coat. For procedures with a high risk of splashing, a chemical-resistant apron or a full chemical-protection suit is necessary.[8][9]To protect the skin from contamination.[3]
Footwear Closed-toe, closed-heel, chemical-resistant shoes are mandatory.[3][9]To protect feet from potential spills.

Operational Plan: Handling and Experimental Protocol

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[3][5]

Step 1: Preparation

  • Ensure the chemical fume hood is operational and clutter-free.

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment (glassware, reagents, etc.) and place it within the fume hood.

  • Designate a specific area within the hood for the handling of the compound.

Step 2: Weighing and Aliquoting (Solid Compound)

  • Use an analytical balance inside the fume hood or a vented balance safety enclosure.

  • Use anti-static tools and weighing paper.

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • Close the primary container immediately after use.

Step 3: Solution Preparation and Use

  • Slowly add the compound to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath for cooling.

  • Keep the solution container covered at all times when not in use.

Step 4: Post-Experiment Decontamination

  • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Wipe down the exterior of all primary containers before removing them from the fume hood.

  • Dispose of all contaminated materials as hazardous waste according to the disposal plan.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[10]

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a leak-proof, screw-top container designated for halogenated organic waste.[11] Do not overfill containers; leave at least 5% headspace for thermal expansion.[12]

  • Sharps: Contaminated needles and blades must be placed in a designated sharps container.

  • Empty Containers: "Empty" containers that held the neat compound must be triple-rinsed with a suitable solvent.[12][13] This rinsate must be collected and treated as hazardous liquid waste.[13] After rinsing, deface the label and dispose of the container as regular laboratory glass or plastic waste.[12]

Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Corrosive").[10][11]

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.[13][14]

  • Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department before storage time or quantity limits are exceeded.[14]

Visual Workflow for Handling and Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Protocol PREP1 Verify Fume Hood Functionality PREP2 Don Full PPE PREP1->PREP2 PREP3 Prepare Workspace PREP2->PREP3 HAND1 Weigh or Aliquot Compound PREP3->HAND1 HAND2 Perform Experiment HAND1->HAND2 HAND3 Decontaminate Surfaces & Equipment HAND2->HAND3 DISP1 Segregate Waste (Solid, Liquid, Sharps) HAND3->DISP1 DISP2 Label Waste Containers 'Hazardous Waste' DISP1->DISP2 DISP3 Store in Secondary Containment DISP2->DISP3 DISP4 Request EHS Pickup DISP3->DISP4 EMER Spill or Exposure Occurs EMER_ACT Evacuate & Alert Use Safety Shower/Eyewash EMER->EMER_ACT

Caption: Workflow for handling this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.